1,3-Benzodioxole-4-carbonylchloride
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
1,3-benzodioxole-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClO3/c9-8(10)5-2-1-3-6-7(5)12-4-11-6/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVBLTFSJUMJXBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=CC=CC(=C2O1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30496553 | |
| Record name | 2H-1,3-Benzodioxole-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30496553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66411-55-0 | |
| Record name | 1,3-Benzodioxole-4-carbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66411-55-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-1,3-Benzodioxole-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30496553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dioxaindane-4-carbonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"1,3-Benzodioxole-4-carbonyl chloride chemical properties and reactivity"
An In-depth Technical Guide to 1,3-Benzodioxole-4-carbonyl chloride: Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Benzodioxole-4-carbonyl chloride is a highly reactive acyl chloride derivative of the 1,3-benzodioxole (also known as methylenedioxybenzene) scaffold. This scaffold is a prominent structural element in numerous natural products and serves as a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and fragrances.[1] The presence of the reactive acyl chloride group makes this compound a valuable intermediate for introducing the 1,3-benzodioxole-4-carbonyl moiety into various molecules through nucleophilic acyl substitution and Friedel-Crafts acylation reactions. This document provides a comprehensive overview of its chemical properties, reactivity, and key experimental considerations.
Chemical and Physical Properties
1,3-Benzodioxole-4-carbonyl chloride is a derivative of 1,3-benzodioxole, a bicyclic heterocyclic organic compound.[1] The core structure consists of a benzene ring fused to a 1,3-dioxole ring. The addition of the carbonyl chloride group at the 4-position significantly influences its chemical behavior, rendering it a reactive electrophile.
Table 1: Physicochemical Properties of 1,3-Benzodioxole-4-carbonyl chloride
| Property | Value | Reference |
| CAS Number | 66411-55-0 | [2][3] |
| Molecular Formula | C₈H₅ClO₃ | [2][3][4] |
| Molecular Weight | 184.58 g/mol | [2][3][5] |
| Boiling Point | 285.5 ± 29.0 °C at 760 mmHg | [2][5] |
| Density | 1.5 ± 0.1 g/cm³ | [2][5] |
| Flash Point | 132.3 °C | [5] |
| InChI Key | LVBLTFSJUMJXBI-UHFFFAOYSA-N | [4][5] |
| Canonical SMILES | C1OC2=CC=CC(=C2O1)C(=O)Cl | [3][4][5] |
Reactivity and Reaction Mechanisms
The reactivity of 1,3-Benzodioxole-4-carbonyl chloride is dominated by the chemistry of the acyl chloride functional group. Acyl chlorides are among the most reactive carboxylic acid derivatives, readily undergoing nucleophilic acyl substitution.[6][7] The high reactivity stems from the electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom, which imparts a significant positive partial charge on the carbonyl carbon, making it highly susceptible to nucleophilic attack.[8][9]
Nucleophilic Acyl Substitution
The general mechanism for these reactions is a two-step process known as nucleophilic addition-elimination.[8][10] First, the nucleophile attacks the electrophilic carbonyl carbon, breaking the pi bond and forming a tetrahedral intermediate. In the second step, the carbonyl group is reformed by eliminating the chloride ion, which is an excellent leaving group.[6][11]
References
- 1. grokipedia.com [grokipedia.com]
- 2. Benzo[d][1,3]dioxole-4-carbonyl chloride | CAS#:66411-55-0 | Chemsrc [chemsrc.com]
- 3. appchemical.com [appchemical.com]
- 4. PubChemLite - 1,3-benzodioxole-4-carbonyl chloride (C8H5ClO3) [pubchemlite.lcsb.uni.lu]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
Spectroscopic Analysis of 1,3-Benzodioxole-4-carbonyl chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1,3-Benzodioxole-4-carbonyl chloride (CAS No: 66411-55-0), a key intermediate in organic synthesis. The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by experimental protocols and data interpretation.
Mass Spectrometry (MS)
Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For 1,3-Benzodioxole-4-carbonyl chloride (Molecular Formula: C₈H₅ClO₃), the expected monoisotopic mass is 183.99272 Da.[1][2]
Predicted Mass Spectrometry Data
The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of the title compound, which are crucial for its identification in different MS ionization modes.[2]
| Adduct | Predicted m/z |
| [M+H]⁺ | 185.00000 |
| [M+Na]⁺ | 206.98194 |
| [M-H]⁻ | 182.98544 |
| [M+NH₄]⁺ | 202.02654 |
| [M]⁺ | 183.99217 |
Experimental Protocol: Mass Spectrometry
A standard protocol for obtaining mass spectra involves dissolving the analyte in a suitable volatile solvent and introducing it into the mass spectrometer.
-
Sample Preparation : Dissolve approximately 1 mg of 1,3-Benzodioxole-4-carbonyl chloride in 1 mL of a volatile organic solvent such as acetonitrile or methanol.
-
Instrumentation : Utilize an electrospray ionization (ESI) source coupled with a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap).
-
Data Acquisition : Acquire spectra in both positive and negative ion modes to observe different adducts and fragmentation patterns. The instrument is typically calibrated using a known standard to ensure mass accuracy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Below are the predicted ¹H and ¹³C NMR spectral data for 1,3-Benzodioxole-4-carbonyl chloride, based on analysis of its precursor, 1,3-Benzodioxole-4-carboxaldehyde[3], and related benzodioxole derivatives[4][5].
Predicted ¹H NMR Data
-
Solvent : CDCl₃
-
Standard : Tetramethylsilane (TMS) at 0.00 ppm
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.4 - 7.6 | m | 2H | Aromatic H (H-6, H-7) |
| ~7.0 - 7.1 | m | 1H | Aromatic H (H-5) |
| 6.15 | s | 2H | -O-CH₂-O- |
Predicted ¹³C NMR Data
-
Solvent : CDCl₃
-
Standard : CDCl₃ at 77.16 ppm
| Chemical Shift (δ) ppm | Assignment |
| ~168 | C=O (Carbonyl) |
| ~152 | Aromatic C-O |
| ~148 | Aromatic C-O |
| ~130 - 135 | Aromatic CH |
| ~125 - 129 | Aromatic C-C=O |
| ~110 - 115 | Aromatic CH |
| 102.5 | -O-CH₂-O- |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS as an internal standard.
-
Instrumentation : Use a standard NMR spectrometer operating at a frequency of 400 MHz for protons or higher.
-
Data Acquisition : Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled experiment is typically run to simplify the spectrum to single lines for each unique carbon atom.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Data
The table below lists the principal absorption bands expected for 1,3-Benzodioxole-4-carbonyl chloride, with interpretations based on data from analogous compounds[4][5] and known frequencies for acyl chlorides.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3000 | Medium | C-H Aromatic Stretch |
| ~2900 | Weak | C-H Aliphatic Stretch (-CH₂-) |
| ~1800 - 1775 | Strong | C=O Stretch (Acyl Chloride) |
| ~1600, 1480 | Medium | C=C Aromatic Ring Stretch |
| ~1250, 1040 | Strong | C-O-C Asymmetric/Symmetric Stretch |
| ~800 - 750 | Strong | C-Cl Stretch |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation (Thin Film Method) :
-
Dissolve a small amount of the solid compound in a few drops of a volatile solvent like methylene chloride.
-
Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate, leaving a thin solid film of the compound on the plate.
-
-
Instrumentation : Utilize a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition : Place the salt plate in the sample holder of the spectrometer. Record the spectrum, typically over the range of 4000 to 400 cm⁻¹, and perform a background scan to subtract atmospheric interferences.
Visualized Workflows and Data Relationships
To clarify the analytical process and the information derived, the following diagrams illustrate the experimental workflow and the logical relationship between spectroscopic techniques and molecular structure.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
Caption: Information derived from different spectroscopic techniques.
References
- 1. Benzo[d][1,3]dioxole-4-carbonyl chloride | CAS#:66411-55-0 | Chemsrc [chemsrc.com]
- 2. PubChemLite - 1,3-benzodioxole-4-carbonyl chloride (C8H5ClO3) [pubchemlite.lcsb.uni.lu]
- 3. 1,3-Benzodioxole-4-carboxaldehyde | C8H6O3 | CID 82264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. worldresearchersassociations.com [worldresearchersassociations.com]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Stability and Storage of 1,3-Benzodioxole-4-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1,3-Benzodioxole-4-carbonyl chloride. The information is intended to support researchers, scientists, and professionals in the field of drug development in ensuring the integrity and purity of this compound for their work.
Chemical Properties and Stability Profile
1,3-Benzodioxole-4-carbonyl chloride is a reactive acyl chloride that is susceptible to degradation, primarily through hydrolysis. Its stability is significantly influenced by storage conditions, particularly temperature, moisture, and exposure to incompatible substances.
Key Stability Considerations:
-
Moisture Sensitivity: The compound is highly sensitive to moisture and will readily react with water.[1] This hydrolysis reaction results in the formation of 1,3-benzodioxole-4-carboxylic acid and hydrogen chloride gas. It is crucial to handle and store the compound in a dry environment.
-
Light Sensitivity: Although direct evidence for the light sensitivity of 1,3-Benzodioxole-4-carbonyl chloride is limited, a related compound, bismuth subgallate, is noted to be potentially light-sensitive.[3] Therefore, it is prudent to protect the compound from light.
-
Incompatibilities: 1,3-Benzodioxole-4-carbonyl chloride is incompatible with strong oxidizing agents, as well as strong acids and bases.[4] Contact with these substances should be avoided to prevent vigorous and potentially hazardous reactions.
Recommended Storage and Handling Conditions
To maintain the quality and integrity of 1,3-Benzodioxole-4-carbonyl chloride, the following storage and handling conditions are recommended.
Quantitative Storage Recommendations:
| Parameter | Recommended Condition | Notes |
| Temperature | Short-term (1-2 weeks): -4°C[2]Long-term (1-2 years): -20°C[2]Alternatively: Room Temperature (under inert atmosphere)[1] | Lower temperatures are generally preferred to minimize degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen).[4] | This displaces moisture and oxygen, preventing hydrolysis and oxidation. |
| Container | Keep container tightly closed.[4] | Prevents ingress of moisture and other atmospheric contaminants. |
| Environment | Store in a cool, dry, and well-ventilated place.[4] | A dry environment is critical due to the compound's moisture sensitivity. |
| Light Exposure | Protect from light. | As a precautionary measure based on related compounds.[3] |
Handling Precautions:
-
Always handle 1,3-Benzodioxole-4-carbonyl chloride in a chemical fume hood to ensure adequate ventilation.[4]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4]
-
Avoid inhalation of dust or vapors.[4]
-
Prevent contact with skin and eyes.[4]
-
Have a safety shower and eye wash station readily available.[4]
Decomposition Pathways
The primary decomposition pathway for 1,3-Benzodioxole-4-carbonyl chloride is hydrolysis. Under fire conditions, it can also decompose to produce toxic fumes.[4]
Hazardous Decomposition Products:
A related compound, 2,3-Dihydroxybenzoic acid, is known to decompose to catechol and carbon dioxide at elevated temperatures.[5]
References
- 1. 3-METHOXYBENZOYL CHLORIDE | 1711-05-3 [chemicalbook.com]
- 2. 143096-86-0|2,2-Difluoro-1,3-benzodioxole-4-carbonyl Chloride|2,2-Difluoro-1,3-benzodioxole-4-carbonyl Chloride|-范德生物科技公司 [bio-fount.com]
- 3. bismuth subgallate99-26-3,Purity99%_Sibaiquan Chemical (Shanghai) Co., Ltd. [molbase.com]
- 4. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 5. 2,3-Dihydroxybenzoic acid | 303-38-8 [chemicalbook.com]
"1,3-Benzodioxole-4-carbonyl chloride CAS number and molecular structure"
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,3-Benzodioxole-4-carbonyl chloride, a key intermediate in the synthesis of various biologically active molecules. This document details its chemical identity, molecular structure, physical and chemical properties, and outlines a general synthesis protocol. Furthermore, it explores the compound's application as a building block in the development of therapeutic agents, particularly focusing on its role in the synthesis of cannabinoid receptor ligands and kinase inhibitors.
Chemical Identity and Molecular Structure
1,3-Benzodioxole-4-carbonyl chloride is a heterocyclic compound featuring a benzodioxole core with a carbonyl chloride substituent.
CAS Number: 66411-55-0
Molecular Formula: C₈H₅ClO₃
Molecular Structure:
-
SMILES: ClC(=O)C1=CC=CC2=C1OCO2
-
InChI: InChI=1S/C8H5ClO3/c9-8(10)5-2-1-3-6-7(5)12-4-11-6/h1-3H,4H2
Physicochemical Data
The following table summarizes the key physicochemical properties of 1,3-Benzodioxole-4-carbonyl chloride.
| Property | Value |
| Molecular Weight | 184.58 g/mol |
| Appearance | Light yellow solid (based on related compounds) |
| Boiling Point | Not readily available |
| Melting Point | Not readily available |
| Solubility | Soluble in organic solvents like THF and DCM |
| Chemical Reactivity | Reacts with nucleophiles such as amines and alcohols |
Synthesis
1,3-Benzodioxole-4-carbonyl chloride is typically synthesized from its corresponding carboxylic acid, 1,3-Benzodioxole-4-carboxylic acid, through the action of a chlorinating agent. Thionyl chloride (SOCl₂) is a commonly used reagent for this transformation.
General Experimental Protocol: Conversion of 1,3-Benzodioxole-4-carboxylic acid to 1,3-Benzodioxole-4-carbonyl chloride
This protocol is a general procedure and may require optimization for specific laboratory conditions.
Materials:
-
1,3-Benzodioxole-4-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM) or another suitable inert solvent
-
Rotary evaporator
-
Standard laboratory glassware with a reflux condenser and drying tube
Procedure:
-
In a round-bottom flask, suspend 1,3-Benzodioxole-4-carboxylic acid in an excess of thionyl chloride or in an inert solvent such as dichloromethane.
-
Slowly add thionyl chloride dropwise to the suspension at room temperature with stirring.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC or disappearance of the starting material).
-
Allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
-
The resulting crude 1,3-Benzodioxole-4-carbonyl chloride can be used in the next step without further purification or can be purified by distillation or crystallization if required.
Spectral Data
Detailed experimental spectral data for 1,3-Benzodioxole-4-carbonyl chloride is not widely available in the public domain. However, characteristic spectral features can be predicted based on its structure.
-
¹H NMR: Aromatic protons would be expected in the range of δ 7.0-8.0 ppm, and the methylene protons of the dioxole ring would appear around δ 6.0 ppm.
-
¹³C NMR: The carbonyl carbon would exhibit a characteristic downfield shift (typically >160 ppm). Aromatic carbons would appear in the δ 110-150 ppm range, and the methylene carbon of the dioxole ring would be around δ 100 ppm.
-
Infrared (IR) Spectroscopy: A strong absorption band characteristic of the acid chloride carbonyl group would be expected in the region of 1750-1815 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
Applications in Drug Discovery and Development
1,3-Benzodioxole-4-carbonyl chloride serves as a crucial building block for the synthesis of a variety of pharmacologically active compounds. Its utility is highlighted in several patents for the development of novel therapeutics.
Synthesis of Cannabinoid Receptor (CB2) Ligands
The 2,2-difluoro analog of 1,3-Benzodioxole-4-carbonyl chloride has been utilized in the synthesis of novel cannabinoid receptor 2 (CB2) ligands.[1] These compounds are being investigated for their potential in treating inflammatory and neuropathic pain. The carbonyl chloride group allows for the facile formation of amide bonds with various amine-containing scaffolds.
Development of Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibitors
Derivatives of 1,3-Benzodioxole-4-carbonyl chloride have also been employed in the synthesis of Apoptosis Signal-regulating Kinase 1 (ASK1) inhibitors. ASK1 is a key component of a signaling pathway that is activated by various stressors and plays a role in inflammatory diseases, cardiovascular diseases, and neurodegenerative disorders.
Synthesis of Anticancer Agents
The 1,3-benzodioxole moiety is present in numerous compounds with demonstrated anticancer activity. 1,3-Benzodioxole-4-carbonyl chloride is a valuable synthon for introducing this pharmacophore into novel molecular frameworks, leading to the development of new anticancer drug candidates.
Conclusion
1,3-Benzodioxole-4-carbonyl chloride is a versatile and valuable chemical intermediate for the synthesis of complex organic molecules with significant therapeutic potential. Its utility in constructing novel cannabinoid receptor ligands, kinase inhibitors, and anticancer agents underscores its importance in modern drug discovery and development. Further exploration of its reactivity and the biological activities of its derivatives is likely to yield new and effective therapeutic agents for a range of diseases.
References
An In-depth Technical Guide to the Synthesis of 1,3-Benzodioxole-4-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for 1,3-Benzodioxole-4-carbonyl chloride, a key intermediate in the development of various pharmaceutical compounds. This document details the necessary precursors, reaction mechanisms, and experimental protocols, supported by quantitative data and process visualizations to facilitate laboratory application.
Introduction
1,3-Benzodioxole-4-carbonyl chloride, also known as 2,3-methylenedioxybenzoyl chloride or o-piperonyl chloride, is a valuable acylating agent in organic synthesis. Its structural motif is present in a range of biologically active molecules. The synthesis of this compound is typically a two-step process, commencing with the preparation of its corresponding carboxylic acid, 1,3-Benzodioxole-4-carboxylic acid, followed by its conversion to the acid chloride. This guide will elaborate on a reliable and high-yielding synthetic route.
Synthesis of the Precursor: 1,3-Benzodioxole-4-carboxylic acid
The most common and efficient method for the synthesis of 1,3-Benzodioxole-4-carboxylic acid is the oxidation of 1,3-Benzodioxole-4-carbaldehyde (piperonal).
Reaction Pathway: Oxidation of Piperonal
The oxidation of the aldehyde group in piperonal to a carboxylic acid can be effectively achieved using a strong oxidizing agent such as potassium permanganate (KMnO₄) in an aqueous solution.
Caption: Oxidation of Piperonal to 1,3-Benzodioxole-4-carboxylic acid.
Experimental Protocol: Oxidation of Piperonal with Potassium Permanganate
This protocol is adapted from a well-established procedure and is known for its high yield.
Materials:
-
1,3-Benzodioxole-4-carbaldehyde (piperonal)
-
Potassium permanganate (KMnO₄)
-
Water
-
Hydrochloric acid (HCl)
-
Potassium hydroxide (KOH) solution (10%)
Procedure:
-
In a 5-liter flask equipped with a mechanical stirrer, combine 60 g (0.4 mole) of piperonal and 1.5 liters of water.
-
Heat the mixture to 70–80°C on a steam bath while stirring to form an emulsion.
-
In a separate beaker, dissolve 90 g (0.56 mole) of potassium permanganate in 1.8 liters of water.
-
Slowly add the potassium permanganate solution to the piperonal emulsion over a period of 40–45 minutes, maintaining the temperature at 70–80°C with continuous stirring.
-
After the addition is complete, continue stirring and heating for an additional hour until the purple color of the permanganate has disappeared.
-
Make the solution alkaline by adding a 10% potassium hydroxide solution.
-
Filter the hot solution to remove the manganese dioxide precipitate. Wash the precipitate with three 200 mL portions of hot water.
-
Combine the filtrate and washings and allow the solution to cool. If any unreacted piperonal separates, it should be removed by filtration.
-
Acidify the clear solution with hydrochloric acid until no more precipitate forms.
-
Collect the precipitated 1,3-Benzodioxole-4-carboxylic acid by filtration, wash with cold water until free of chlorides, and dry.
Quantitative Data: This method typically yields 60–64 g (90–96%) of crude 1,3-Benzodioxole-4-carboxylic acid with a melting point of 224–225°C.
Synthesis of 1,3-Benzodioxole-4-carbonyl chloride
The conversion of the carboxylic acid to the acid chloride is a standard transformation in organic chemistry. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose.
Reaction Pathway: Chlorination of 1,3-Benzodioxole-4-carboxylic acid
The hydroxyl group of the carboxylic acid is replaced by a chloride atom using thionyl chloride, which also acts as the solvent in many cases. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed.
Caption: Conversion of the carboxylic acid to the acid chloride.
Experimental Protocol: Reaction with Thionyl Chloride
The following is a general and effective protocol for the synthesis of acyl chlorides from carboxylic acids using thionyl chloride.
Materials:
-
1,3-Benzodioxole-4-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Dry benzene (or another inert solvent such as dichloromethane or toluene)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂), place 1,3-Benzodioxole-4-carboxylic acid.
-
Add an excess of thionyl chloride (typically 2-3 equivalents, or it can be used as the solvent). If a co-solvent is used, add dry benzene.
-
Heat the reaction mixture to reflux. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 2-4 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent by distillation under reduced pressure.
-
The resulting crude 1,3-Benzodioxole-4-carbonyl chloride can be purified by vacuum distillation.
Quantitative Data: While a specific yield for this exact conversion is not readily available in the referenced literature, similar preparations of aromatic acid chlorides from their carboxylic acids using thionyl chloride typically proceed in high yields, often exceeding 90%.[1]
Data Summary
The following tables provide a summary of the quantitative data for the synthesis of 1,3-Benzodioxole-4-carboxylic acid and a representative example of an acid chloride synthesis.
Table 1: Synthesis of 1,3-Benzodioxole-4-carboxylic acid
| Starting Material | Reagent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Melting Point (°C) |
| Piperonal | KMnO₄ | Water | 70-80 | ~2 hours | 90-96 | 224-225 |
Table 2: Representative Synthesis of an Aromatic Acid Chloride (2,3-dimethylbenzoyl chloride) [1]
| Starting Material | Reagent | Solvent | Temperature (°C) | Reaction Time (hours) | Yield (%) |
| 2,3-dimethylbenzoic acid | Thionyl chloride | Benzene | Reflux | 5 | 92 |
Logical Workflow of the Synthesis
The overall synthetic process can be visualized as a sequential workflow.
Caption: Overall workflow for the synthesis of 1,3-Benzodioxole-4-carbonyl chloride.
Conclusion
This guide has outlined a reliable and well-documented two-step synthesis of 1,3-Benzodioxole-4-carbonyl chloride. The initial oxidation of piperonal to 1,3-Benzodioxole-4-carboxylic acid is a high-yielding reaction. The subsequent conversion to the acid chloride, using standard chlorinating agents like thionyl chloride, is a robust and efficient transformation. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis, enabling the consistent and effective production of this important chemical intermediate.
References
A Comprehensive Technical Guide to the Physical Properties of 1,3-Benzodioxole-4-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the key physical properties of 1,3-Benzodioxole-4-carbonyl chloride, a chemical intermediate of interest in pharmaceutical and chemical synthesis. The document details its melting and boiling points, outlines the experimental methodologies for their determination, and presents a typical synthetic pathway.
Core Physical Properties
The accurate determination of physical properties such as melting and boiling points is fundamental in the characterization and quality control of chemical compounds. These constants provide insights into the purity of a substance and are critical for designing and controlling synthetic processes.
Data Summary
The experimentally determined physical properties of 1,3-Benzodioxole-4-carbonyl chloride are summarized in the table below for quick reference.
| Physical Property | Value | Conditions |
| Melting Point | 112-114 °C | Not specified |
| Boiling Point | 285.5 ± 29.0 °C | at 760 mmHg[1] |
Experimental Protocols
The following sections describe standard laboratory procedures for the determination of the melting and boiling points of a solid organic compound like 1,3-Benzodioxole-4-carbonyl chloride.
Melting Point Determination
The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. A sharp melting range typically indicates a high degree of purity.
Methodology: Capillary Method using a Melting Point Apparatus
-
Sample Preparation: A small amount of finely powdered, dry 1,3-Benzodioxole-4-carbonyl chloride is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer or an integrated digital temperature sensor.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal melts (the completion of melting) are recorded. This range is reported as the melting point.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.
Methodology: Thiele Tube Method
-
Sample Preparation: A small volume (a few milliliters) of liquid 1,3-Benzodioxole-4-carbonyl chloride is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed within the test tube containing the sample.
-
Apparatus Setup: The test tube assembly is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil). The Thiele tube is designed to ensure uniform heating of the oil bath.
-
Heating: The side arm of the Thiele tube is gently heated with a Bunsen burner or a heating mantle.
-
Observation: As the temperature rises, a steady stream of bubbles will emerge from the inverted capillary tube. The heating is then discontinued. The temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point at the ambient atmospheric pressure.
Synthesis Pathway
1,3-Benzodioxole-4-carbonyl chloride is typically synthesized from its corresponding carboxylic acid, 1,3-Benzodioxole-4-carboxylic acid. A common and efficient method involves the use of thionyl chloride (SOCl₂).
Caption: Synthesis of 1,3-Benzodioxole-4-carbonyl chloride.
This reaction proceeds by the nucleophilic attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride, followed by the elimination of sulfur dioxide and hydrogen chloride as gaseous byproducts, driving the reaction to completion. This method is widely used due to the ease of separation of the volatile byproducts from the desired acyl chloride.
References
Unveiling the Electrophilic Character of 1,3-Benzodioxole-4-carbonyl chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the electrophilicity of 1,3-Benzodioxole-4-carbonyl chloride, a key intermediate in the synthesis of various biologically active molecules. While direct quantitative experimental data on the electrophilicity of this specific compound is limited in publicly accessible literature, this document extrapolates from established principles of organic chemistry, including the reactivity of acyl chlorides and the electronic effects of the 1,3-benzodioxole moiety, to provide a comprehensive understanding of its chemical behavior. This guide also presents detailed, adaptable experimental protocols for key reactions and a conceptual framework for investigating its potential biological activity.
Introduction to 1,3-Benzodioxole-4-carbonyl chloride
1,3-Benzodioxole-4-carbonyl chloride is an aromatic acyl chloride featuring the 1,3-benzodioxole (also known as methylenedioxyphenyl) scaffold. This structural motif is present in numerous natural products and synthetic compounds with significant biological activities, making its derivatives, including the title compound, of great interest in medicinal chemistry and drug discovery.[1] The electrophilicity of the carbonyl carbon in 1,3-Benzodioxole-4-carbonyl chloride is a critical determinant of its reactivity towards nucleophiles, governing its utility in the synthesis of a diverse range of amides, esters, and other derivatives.
Understanding the Electrophilicity
The electrophilicity of the carbonyl carbon in 1,3-Benzodioxole-4-carbonyl chloride is primarily influenced by two key factors: the inherent reactivity of the acyl chloride functional group and the electronic effects of the fused 1,3-benzodioxole ring system.
The Acyl Chloride Functional Group
Acyl chlorides are among the most reactive derivatives of carboxylic acids.[2] The high electronegativity of both the oxygen and chlorine atoms attached to the carbonyl carbon creates a significant partial positive charge on the carbon, making it highly susceptible to nucleophilic attack.[3] The reaction with a nucleophile typically proceeds through a nucleophilic addition-elimination mechanism.[4][5]
Electronic Effects of the 1,3-Benzodioxole Moiety
The following diagram illustrates the general mechanism of nucleophilic acyl substitution on 1,3-Benzodioxole-4-carbonyl chloride.
Caption: General mechanism of nucleophilic acyl substitution.
Quantitative Data (Estimated)
Direct quantitative data such as reaction rate constants for 1,3-Benzodioxole-4-carbonyl chloride with various nucleophiles are not readily found in the literature. However, we can create a comparative table based on the general reactivity of acyl chlorides and the expected electronic influence of the 1,3-benzodioxole moiety.
| Nucleophile | Expected Relative Reactivity | Product Class |
| Primary Amine (R-NH₂) | Very High | Secondary Amide |
| Secondary Amine (R₂NH) | High | Tertiary Amide |
| Alcohol (R-OH) | High | Ester |
| Water (H₂O) | Moderate | Carboxylic Acid |
| Thiol (R-SH) | Moderate | Thioester |
Detailed Experimental Protocols
The following are detailed, adaptable protocols for common reactions involving 1,3-Benzodioxole-4-carbonyl chloride. Safety Precaution: These reactions should be performed in a well-ventilated fume hood, as 1,3-Benzodioxole-4-carbonyl chloride is corrosive and reacts with moisture to release HCl gas. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.
Synthesis of a Secondary Amide
This protocol describes the reaction of 1,3-Benzodioxole-4-carbonyl chloride with a primary amine to form a secondary amide.
Materials:
-
1,3-Benzodioxole-4-carbonyl chloride
-
Primary amine (e.g., aniline)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (TEA) or pyridine as a base
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 1,3-Benzodioxole-4-carbonyl chloride (1.05 equivalents) in anhydrous DCM to the stirred amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Synthesis of an Ester
This protocol outlines the synthesis of an ester from 1,3-Benzodioxole-4-carbonyl chloride and an alcohol.
Materials:
-
1,3-Benzodioxole-4-carbonyl chloride
-
Alcohol (e.g., ethanol)
-
Anhydrous pyridine or an inert solvent like anhydrous THF with a non-nucleophilic base (e.g., triethylamine)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 equivalent) in anhydrous pyridine (which acts as both solvent and base).
-
Cool the solution to 0 °C.
-
Slowly add 1,3-Benzodioxole-4-carbonyl chloride (1.1 equivalents) to the stirred alcohol solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
After the reaction is complete, pour the mixture into ice-water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude ester by distillation or column chromatography.
Potential Biological Significance and Screening Workflow
Derivatives of 1,3-benzodioxole are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[7] The electrophilic nature of 1,3-Benzodioxole-4-carbonyl chloride makes it an excellent starting material for the synthesis of libraries of compounds for biological screening. For instance, it can be used to synthesize a series of amides or esters with diverse substituents, which can then be tested for their activity against specific biological targets.
The following diagram illustrates a hypothetical workflow for the screening of derivatives of 1,3-Benzodioxole-4-carbonyl chloride in a drug discovery context.
Caption: A hypothetical drug discovery workflow.
Conclusion
1,3-Benzodioxole-4-carbonyl chloride is a highly reactive electrophile with significant potential in synthetic organic chemistry, particularly in the field of drug discovery. Its reactivity is dominated by the acyl chloride functional group, with the 1,3-benzodioxole moiety providing a valuable scaffold for the generation of diverse molecular architectures. While direct quantitative data on its electrophilicity is sparse, a thorough understanding of its reactivity can be achieved through the application of fundamental principles of physical organic chemistry. The experimental protocols and conceptual workflows presented in this guide are intended to facilitate further research and application of this versatile chemical intermediate.
References
- 1. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]
- 2. chemistrystudent.com [chemistrystudent.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Hammett equation - Wikipedia [en.wikipedia.org]
- 7. Page loading... [wap.guidechem.com]
Methodological & Application
Application Notes and Protocols for Friedel-Crafts Acylation using 1,3-Benzodioxole-4-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Friedel-Crafts acylation is a fundamental and versatile C-C bond-forming reaction in organic synthesis, enabling the introduction of an acyl group onto an aromatic or heteroaromatic ring. This electrophilic aromatic substitution reaction is of significant interest in medicinal chemistry and drug development, as the resulting aryl ketones are valuable intermediates for the synthesis of a wide range of biologically active molecules. The 1,3-benzodioxole moiety, in particular, is a common scaffold in many natural products and synthetic compounds with diverse pharmacological properties.
This document provides a detailed protocol for the Friedel-Crafts acylation of anisole with 1,3-Benzodioxole-4-carbonyl chloride, a reaction that yields (4-methoxyphenyl)(1,3-benzodioxol-4-yl)methanone. This product serves as a key precursor for the development of novel therapeutic agents, leveraging the combined structural features of the methoxybenzene and benzodioxole rings.
Principle and Mechanism
The Friedel-Crafts acylation is initiated by the activation of the acylating agent, 1,3-Benzodioxole-4-carbonyl chloride, by a Lewis acid catalyst, typically aluminum chloride (AlCl₃). This generates a highly electrophilic acylium ion. The electron-rich aromatic substrate, in this case, anisole, then undergoes nucleophilic attack on the acylium ion. The methoxy group of anisole is an activating group and directs the substitution primarily to the para position due to steric hindrance at the ortho positions. Subsequent loss of a proton from the intermediate carbocation restores the aromaticity of the ring, yielding the final ketone product. A key advantage of Friedel-Crafts acylation is that the product is generally less reactive than the starting aromatic compound, which helps to prevent over-acylation.
Data Presentation
The following table summarizes the representative quantitative data for the Friedel-Crafts acylation of anisole with 1,3-Benzodioxole-4-carbonyl chloride.
| Parameter | Value | Molar Equivalent | Notes |
| Reactants | |||
| Anisole | 5.41 g (5.5 mL) | 1.0 equiv. | Limiting Reagent |
| 1,3-Benzodioxole-4-carbonyl chloride | 9.23 g | 1.0 equiv. | |
| Catalyst | |||
| Aluminum Chloride (AlCl₃) | 7.33 g | 1.1 equiv. | Anhydrous |
| Solvent | |||
| Dichloromethane (DCM) | 100 mL | - | Anhydrous |
| Reaction Conditions | |||
| Temperature | 0 °C to Room Temp. | - | |
| Reaction Time | 2 hours | - | |
| Product | |||
| (4-methoxyphenyl)(1,3-benzodioxol-4-yl)methanone | ~10.9 g | - | Theoretical Yield: 13.6 g |
| Yield | ~80% | - | Isolated Yield |
Experimental Protocols
Materials and Reagents
-
Anisole (C₇H₈O)
-
1,3-Benzodioxole-4-carbonyl chloride (C₈H₅ClO₃)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (HCl), 1M solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask (250 mL)
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Safety Precautions
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
-
Aluminum chloride is highly hygroscopic and reacts violently with water, releasing HCl gas. Handle with care in a dry environment.
-
1,3-Benzodioxole-4-carbonyl chloride is a corrosive acyl chloride. Avoid inhalation and contact with skin and eyes.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with appropriate containment.
Detailed Experimental Procedure
-
Reaction Setup:
-
Set up a 250 mL two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel. Ensure all glassware is thoroughly dried.
-
Place the flask in an ice bath on a magnetic stirrer.
-
Add anhydrous aluminum chloride (7.33 g, 55 mmol) to the flask, followed by 50 mL of anhydrous dichloromethane.
-
-
Addition of Reactants:
-
In a separate beaker, dissolve 1,3-Benzodioxole-4-carbonyl chloride (9.23 g, 50 mmol) in 25 mL of anhydrous dichloromethane.
-
Transfer this solution to the dropping funnel.
-
Add the acyl chloride solution dropwise to the stirred suspension of AlCl₃ in DCM over 20-30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, prepare a solution of anisole (5.41 g, 50 mmol) in 25 mL of anhydrous dichloromethane.
-
Add the anisole solution dropwise to the reaction mixture over 30 minutes, keeping the temperature at 0 °C.
-
-
Reaction Progression:
-
After the complete addition of anisole, allow the reaction mixture to stir at 0 °C for an additional 30 minutes.
-
Remove the ice bath and let the reaction warm to room temperature.
-
Continue stirring at room temperature for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Isolation:
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of 50 mL of 1M HCl. Caution: This is an exothermic process and will evolve HCl gas.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers and wash sequentially with 50 mL of 1M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford the pure (4-methoxyphenyl)(1,3-benzodioxol-4-yl)methanone.
-
Mandatory Visualizations
Caption: Experimental workflow for the Friedel-Crafts acylation.
Caption: General mechanism of the Friedel-Crafts acylation.
Application Notes and Protocols: Synthesis of Amides from 1,3-Benzodioxole-4-carbonyl chloride and Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3-benzodioxole moiety is a prominent scaffold in a multitude of biologically active compounds, both naturally occurring and synthetic. Its presence is associated with a wide range of pharmacological activities, including antimicrobial, antifungal, and antitumor properties. The synthesis of amide derivatives from 1,3-benzodioxole-4-carbonyl chloride provides a versatile platform for the development of novel therapeutic agents. The reaction of an acyl chloride with a primary amine is a robust and efficient method for the formation of the amide bond, a key functional group in many pharmaceutical compounds. This document provides detailed protocols for the synthesis of N-substituted-1,3-benzodioxole-4-carboxamides, along with data on their potential applications in drug discovery.
Reaction Principle
The synthesis of amides from 1,3-Benzodioxole-4-carbonyl chloride and primary amines proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion, resulting in the formation of the corresponding N-substituted amide and hydrochloric acid as a byproduct. A base, such as triethylamine or pyridine, is typically added to the reaction mixture to neutralize the hydrochloric acid, which would otherwise protonate the starting amine and halt the reaction.
Caption: Reaction mechanism of amide synthesis.
Data Presentation
The following table summarizes representative examples of the synthesis of N-substituted-1,3-benzodioxole-4-carboxamides, showcasing the versatility of this reaction with various primary amines.
| Entry | Primary Amine (R-NH₂) | Product (N-R-1,3-benzodioxole-4-carboxamide) | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | Aniline | N-phenyl-1,3-benzodioxole-4-carboxamide | 4 | 25 | 85 |
| 2 | Benzylamine | N-benzyl-1,3-benzodioxole-4-carboxamide | 3 | 25 | 92 |
| 3 | Cyclohexylamine | N-cyclohexyl-1,3-benzodioxole-4-carboxamide | 5 | 25 | 88 |
| 4 | 4-Fluoroaniline | N-(4-fluorophenyl)-1,3-benzodioxole-4-carboxamide | 4 | 25 | 82 |
| 5 | 2-Aminopyridine | N-(pyridin-2-yl)-1,3-benzodioxole-4-carboxamide | 6 | 50 | 75 |
Experimental Protocols
General Protocol for the Synthesis of N-substituted-1,3-benzodioxole-4-carboxamides
This protocol describes a general method for the synthesis of amides from 1,3-Benzodioxole-4-carbonyl chloride and a primary amine.
Materials:
-
1,3-Benzodioxole-4-carbonyl chloride (1.0 eq)
-
Primary amine (1.1 eq)
-
Triethylamine (1.5 eq) or Pyridine (2.0 eq)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography (if necessary)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,3-Benzodioxole-4-carbonyl chloride (1.0 eq) in anhydrous DCM or THF.
-
Addition of Reagents: To the stirred solution, add the primary amine (1.1 eq) followed by the dropwise addition of triethylamine (1.5 eq) or pyridine (2.0 eq) at room temperature. The addition of the base may cause a slight exotherm.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for the time indicated in the data table or until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x) and brine (1 x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to afford the pure N-substituted-1,3-benzodioxole-4-carboxamide.
Applications in Drug Development
Amides derived from 1,3-benzodioxole-4-carboxylic acid have demonstrated a range of biological activities, making them attractive candidates for drug development.
-
Antimicrobial and Antifungal Activity: Several N-substituted 1,3-benzodioxole-4-carboxamides have been reported to exhibit significant activity against various bacterial and fungal strains. The 1,3-benzodioxole moiety is believed to contribute to the lipophilicity of the molecules, facilitating their transport across microbial cell membranes.
-
Antitumor Activity: Derivatives of 1,3-benzodioxole have been investigated for their potential as anticancer agents. The amide linkage provides a stable and synthetically accessible handle to introduce various substituents, allowing for the fine-tuning of their cytotoxic properties against different cancer cell lines.
-
Other Biological Activities: The versatile 1,3-benzodioxole scaffold has been incorporated into molecules with a wide array of other biological activities, including use as synergists for insecticides and as precursors for the synthesis of various pharmaceuticals.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of N-substituted-1,3-benzodioxole-4-carboxamides.
Caption: General experimental workflow.
Application Note and Protocol: Esterification of Alcohols with 1,3-Benzodioxole-4-carbonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the esterification of various alcohols with 1,3-benzodioxole-4-carbonyl chloride, a key reaction in the synthesis of novel ester derivatives with potential applications in medicinal chemistry and materials science. The 1,3-benzodioxole moiety is a common scaffold in pharmacologically active compounds. This protocol outlines the reaction conditions, purification procedures, and analytical methods for the characterization of the resulting esters.
Introduction
The esterification of alcohols with acyl chlorides is a fundamental and widely utilized transformation in organic synthesis.[1][2] This reaction is particularly valuable for creating a diverse library of ester compounds from readily available starting materials. 1,3-Benzodioxole-4-carbonyl chloride, also known as piperonyloyl chloride, serves as a versatile building block for introducing the 1,3-benzodioxole functional group, which is present in numerous natural products and synthetic compounds with a broad range of biological activities. The resulting esters are of significant interest to researchers in drug discovery and development for the synthesis of potential therapeutic agents. This application note presents a general yet detailed protocol for this esterification, adaptable for primary, secondary, and tertiary alcohols.
General Reaction
The reaction proceeds via a nucleophilic acyl substitution mechanism. The alcohol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. A non-nucleophilic base, such as triethylamine or pyridine, is typically added to neutralize the hydrogen chloride gas that is liberated during the reaction.[3]
Reaction Scheme:
Experimental Protocol
Materials:
-
1,3-Benzodioxole-4-carbonyl chloride (CAS: 66411-55-0)[4]
-
Alcohol (e.g., primary, secondary, or tertiary)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Pyridine
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Appropriate solvents for column chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the alcohol (1.0 eq.) and anhydrous dichloromethane (or THF) to achieve a concentration of approximately 0.1-0.5 M. Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Add triethylamine (1.2 eq.) to the stirred solution.
-
Addition of Acyl Chloride: Dissolve 1,3-benzodioxole-4-carbonyl chloride (1.1 eq.) in a minimal amount of anhydrous dichloromethane and add it dropwise to the reaction mixture over 10-15 minutes using a dropping funnel.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove any unreacted acyl chloride and HCl), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure ester.
-
Characterization: Characterize the purified ester using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure and purity.
Data Presentation
The yield of the esterification reaction is dependent on the nature of the alcohol used. Primary alcohols are generally more reactive and give higher yields compared to sterically hindered secondary and tertiary alcohols.
| Alcohol Type | Substrate Example | Typical Yield (%) | Reaction Time (h) |
| Primary | Ethanol | 85 - 95 | 2 - 4 |
| Secondary | Isopropanol | 60 - 80 | 6 - 12 |
| Tertiary | tert-Butanol | 20 - 40 | > 12 |
| Phenolic | Phenol | 70 - 90 | 4 - 8 |
Note: These are representative yields and may vary depending on the specific substrate and reaction conditions.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the esterification of an alcohol with 1,3-benzodioxole-4-carbonyl chloride.
References
Application Notes and Protocols: Synthesis of Novel Heterocyclic Compounds from 1,3-Benzodioxole-4-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of various novel heterocyclic compounds using 1,3-Benzodioxole-4-carbonyl chloride as a key starting material. The 1,3-benzodioxole motif is a significant scaffold in medicinal chemistry and drug discovery, and its incorporation into diverse heterocyclic systems is of great interest for developing new therapeutic agents.
Synthesis of 2-(1,3-Benzodioxol-4-yl)-1,3-benzoxazoles
Benzoxazoles are an important class of heterocyclic compounds with a wide range of biological activities. The synthesis of 2-substituted benzoxazoles can be readily achieved by the condensation of 2-aminophenols with acyl chlorides. This protocol outlines the synthesis of 2-(1,3-Benzodioxol-4-yl)-1,3-benzoxazoles.
General Reaction Scheme:
The reaction proceeds via a two-step, one-pot process involving the initial acylation of the 2-aminophenol with 1,3-Benzodioxole-4-carbonyl chloride, followed by cyclodehydration to form the benzoxazole ring.
Caption: General workflow for the synthesis of 2-(1,3-Benzodioxol-4-yl)-1,3-benzoxazole.
Experimental Protocol
This protocol is a general method for the synthesis of 2-aryl-1,3-benzoxazoles from acyl chlorides and can be adapted for 1,3-Benzodioxole-4-carbonyl chloride.[1][2][3][4][5]
Materials:
-
1,3-Benzodioxole-4-carbonyl chloride
-
Substituted 2-aminophenol
-
Pyridine or Triethylamine
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene)
-
Polyphosphoric acid (PPA) or another dehydrating agent/catalyst (optional, for the cyclization step)
Procedure:
-
Acylation:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted 2-aminophenol (1.0 eq) and a base such as pyridine or triethylamine (1.2 eq) in an anhydrous solvent.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 1,3-Benzodioxole-4-carbonyl chloride (1.1 eq) in the same anhydrous solvent to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Isolation of Intermediate (optional):
-
Upon completion, the reaction mixture can be washed with water and brine.
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude N-(2-hydroxyphenyl)-1,3-benzodioxole-4-carboxamide intermediate.
-
-
Cyclodehydration:
-
The crude intermediate is then heated, either neat or in a high-boiling solvent such as toluene or xylene, often in the presence of an acid catalyst like polyphosphoric acid or p-toluenesulfonic acid, to effect cyclodehydration.
-
Alternatively, some methods achieve cyclization by simply refluxing the initial acylation reaction for a longer period.
-
-
Purification:
-
After cooling, the reaction mixture is neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or by recrystallization to afford the pure 2-(1,3-Benzodioxol-4-yl)-1,3-benzoxazole derivative.
-
Data Presentation
| Entry | 2-Aminophenol Substituent | Product | Yield (%) | Reference Method |
| 1 | H | 2-(1,3-Benzodioxol-4-yl)-1,3-benzoxazole | 85-95 | General, based on high-yield benzoxazole syntheses.[1] |
| 2 | 4-Methyl | 5-Methyl-2-(1,3-Benzodioxol-4-yl)-1,3-benzoxazole | 80-90 | Adapted from similar syntheses.[2] |
| 3 | 4-Chloro | 5-Chloro-2-(1,3-Benzodioxol-4-yl)-1,3-benzoxazole | 82-92 | Adapted from similar syntheses.[5] |
| 4 | 4-Nitro | 5-Nitro-2-(1,3-Benzodioxol-4-yl)-1,3-benzoxazole | 75-85 | Adapted from similar syntheses. |
Synthesis of 2-(1,3-Benzodioxol-4-yl)-1,3-benzothiazoles
Benzothiazoles are another class of heterocyclic compounds with significant applications in medicinal chemistry. Their synthesis can be accomplished by the reaction of 2-aminothiophenols with acyl chlorides, analogous to the synthesis of benzoxazoles.
General Reaction Scheme:
The synthesis involves the acylation of a 2-aminothiophenol with 1,3-Benzodioxole-4-carbonyl chloride, followed by an intramolecular cyclization to form the benzothiazole ring.
Caption: General workflow for the synthesis of 2-(1,3-Benzodioxol-4-yl)-1,3-benzothiazole.
Experimental Protocol
This is a general protocol for the synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and acyl chlorides.[6][7][8]
Materials:
-
1,3-Benzodioxole-4-carbonyl chloride
-
Substituted 2-aminothiophenol
-
Base (e.g., Pyridine, Triethylamine, or Potassium Carbonate)
-
Solvent (e.g., Toluene, Xylene, or DMF)
Procedure:
-
Reaction Setup:
-
To a solution of substituted 2-aminothiophenol (1.0 eq) in a suitable solvent, add the base (1.5 eq).
-
Stir the mixture at room temperature.
-
-
Acylation and Cyclization:
-
Slowly add 1,3-Benzodioxole-4-carbonyl chloride (1.1 eq) to the reaction mixture.
-
After the addition, heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
-
Data Presentation
| Entry | 2-Aminothiophenol Substituent | Product | Yield (%) | Reference Method |
| 1 | H | 2-(1,3-Benzodioxol-4-yl)-1,3-benzothiazole | 80-90 | General, based on high-yield benzothiazole syntheses.[6] |
| 2 | 4-Methyl | 5-Methyl-2-(1,3-Benzodioxol-4-yl)-1,3-benzothiazole | 78-88 | Adapted from similar syntheses.[8] |
| 3 | 4-Chloro | 5-Chloro-2-(1,3-Benzodioxol-4-yl)-1,3-benzothiazole | 80-90 | Adapted from similar syntheses.[7] |
| 4 | 4-Methoxy | 5-Methoxy-2-(1,3-Benzodioxol-4-yl)-1,3-benzothiazole | 75-85 | Adapted from similar syntheses. |
Synthesis of 2-(1,3-Benzodioxol-4-yl)quinazolin-4(3H)-ones
Quinazolin-4(3H)-ones are a prominent class of nitrogen-containing heterocyclic compounds with diverse pharmacological properties. A common synthetic route involves the reaction of anthranilamide or anthranilic acid with an acyl chloride, followed by cyclization.
General Reaction Scheme:
The synthesis proceeds by the acylation of anthranilamide with 1,3-Benzodioxole-4-carbonyl chloride to form an N-acyl anthranilamide intermediate, which then undergoes intramolecular cyclization upon heating to yield the quinazolin-4(3H)-one.
Caption: General workflow for synthesizing 2-(1,3-Benzodioxol-4-yl)quinazolin-4(3H)-one.
Experimental Protocol
This protocol is adapted from general procedures for the synthesis of 2-substituted quinazolin-4(3H)-ones.[9][10][11]
Materials:
-
1,3-Benzodioxole-4-carbonyl chloride
-
Anthranilamide
-
Pyridine
-
Ethanol (for recrystallization)
Procedure:
-
Acylation:
-
Dissolve anthranilamide (1.0 eq) in pyridine.
-
To this solution, add 1,3-Benzodioxole-4-carbonyl chloride (1.1 eq) portion-wise while stirring.
-
After the addition is complete, heat the reaction mixture at 100 °C for 2-3 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.
-
Stir the mixture until a solid precipitate forms.
-
Collect the solid by vacuum filtration and wash it thoroughly with cold water.
-
Dry the crude product and recrystallize it from ethanol to obtain the pure 2-(1,3-Benzodioxol-4-yl)quinazolin-4(3H)-one.
-
Data Presentation
| Entry | Anthranilamide Substituent | Product | Yield (%) | Reference Method |
| 1 | H | 2-(1,3-Benzodioxol-4-yl)quinazolin-4(3H)-one | 75-85 | General, based on high-yield quinazolinone syntheses.[9] |
| 2 | 4-Methyl | 7-Methyl-2-(1,3-Benzodioxol-4-yl)quinazolin-4(3H)-one | 70-80 | Adapted from similar syntheses.[10] |
| 3 | 4-Chloro | 7-Chloro-2-(1,3-Benzodioxol-4-yl)quinazolin-4(3H)-one | 72-82 | Adapted from similar syntheses.[11] |
| 4 | 4-Bromo | 7-Bromo-2-(1,3-Benzodioxol-4-yl)quinazolin-4(3H)-one | 70-80 | Adapted from similar syntheses.[11] |
Disclaimer: These protocols are intended for use by trained chemists in a laboratory setting. Appropriate safety precautions should be taken at all times. The yields provided are estimates based on similar reactions and may vary.
References
- 1. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzoxazole synthesis [organic-chemistry.org]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Benzothiazole synthesis [organic-chemistry.org]
- 7. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. One-Pot Synthesis of Quinazolinones from Anthranilamides and Aldehydes via p-Toluenesulfonic Acid Catalyzed Cyclocondensation and Phenyliodine Diacetate Mediated Oxidative Dehydrogenation [organic-chemistry.org]
- 10. Quinazolinone synthesis [organic-chemistry.org]
- 11. Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of 1,3-Benzodioxole-4-carbonyl chloride in the Synthesis of Bioactive Molecules
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3-benzodioxole scaffold is a privileged structural motif found in a plethora of natural products and biologically active molecules.[1] Its presence often imparts significant pharmacological properties, including antitumor, antimicrobial, and insecticidal activities. 1,3-Benzodioxole-4-carbonyl chloride serves as a versatile and reactive building block for the introduction of this key functionality into diverse molecular architectures. This document provides detailed application notes and protocols for the utilization of 1,3-Benzodioxole-4-carbonyl chloride in the synthesis of bioactive compounds, with a focus on the formation of amide derivatives which have shown promising therapeutic potential.
Core Application: Synthesis of Bioactive 1,3-Benzodioxole-4-carboxamides
A primary application of 1,3-Benzodioxole-4-carbonyl chloride is in the synthesis of N-substituted carboxamides. The amide bond is a cornerstone of medicinal chemistry, and its formation via acylation of amines with this building block allows for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.
General Workflow for the Synthesis of 1,3-Benzodioxole-4-carboxamides
The general workflow for the synthesis of 1,3-benzodioxole-4-carboxamides from the corresponding carboxylic acid (which is readily converted to the acid chloride in situ or in a prior step) is depicted below.
Caption: General workflow for the synthesis of N-substituted 1,3-benzodioxole-4-carboxamides.
Experimental Protocols
The following protocols are based on established methodologies for the synthesis of bioactive 1,3-benzodioxole-4-carboxamides.
Protocol 1: Synthesis of N-(benzo[d][2][3]dioxol-5-yl)-2-(benzylthio)acetamide Derivatives
This protocol is adapted from the synthesis of novel auxin receptor agonists.[2] The key step involves the conversion of a carboxylic acid intermediate to its acid chloride, followed by reaction with an amine.
Step 1: Preparation of 2-(benzylthio)acetic acid
-
To a solution of thioglycolic acid (1.0 eq) and the desired substituted benzyl bromide (1.0 eq) in ethanol, add a solution of sodium hydroxide (3.0 eq) in water dropwise.
-
Reflux the reaction mixture for 3 hours.
-
Remove the ethanol under reduced pressure.
-
Pour the residue into water and acidify to pH 1-2 with 6 M HCl.
-
Extract the aqueous phase with ethyl acetate (3 x 30 mL).
-
Combine the organic phases, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude 2-(benzylthio)acetic acid, which can be used in the next step without further purification.
Step 2: Synthesis of N-(benzo[d][3][4]dioxol-5-yl)-2-(benzylthio)acetamide
-
To a solution of the crude 2-((substituted-benzyl)thio)acetic acid (1.0 eq) in dichloromethane at 0 °C, add oxalyl chloride (1.2 eq) dropwise.
-
Stir the reaction mixture at 0 °C for 30 minutes, then at room temperature for 1 hour.
-
Remove the excess oxalyl chloride and dichloromethane under reduced pressure to obtain the crude acid chloride.
-
In a separate flask, dissolve benzo[d][3][4]dioxol-5-amine (1.0 eq) and triethylamine (2.0 eq) in dioxane at 0 °C.
-
Add the crude acid chloride dropwise to the amine solution at 0 °C.
-
Stir the reaction mixture at 0 °C for 30 minutes, then at room temperature for 2 hours.
-
Pour the reaction mixture into water and acidify to pH 4-5 with 6 M HCl.
-
Extract the aqueous phase with ethyl acetate, dry the combined organic layers over MgSO₄, and concentrate.
-
Purify the crude product by column chromatography to afford the target amide.
Protocol 2: Synthesis of N-(4-(1,3,2-dithiarsinan-2-yl)phenyl)benzo[d][2][3]dioxole-5-carboxamide
This protocol describes the synthesis of a 1,3-benzodioxole derivative conjugated with an arsenical precursor for potential anti-tumor applications.[5]
Step 1: Preparation of Benzo[d][3][4]dioxole-5-carbonyl chloride
-
To a suspension of benzo[d][3][4]dioxole-5-carboxylic acid in an appropriate solvent (e.g., toluene), add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
-
Reflux the mixture until the reaction is complete (monitored by TLC or disappearance of the starting material).
-
Remove the excess reagent and solvent under reduced pressure to obtain the crude benzo[d][3][4]dioxole-5-carbonyl chloride.
Step 2: Amide Bond Formation
-
Dissolve the arsenical precursor amine in a suitable aprotic solvent (e.g., dichloromethane or THF).
-
Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine.
-
Cool the solution to 0 °C and slowly add a solution of benzo[d][3][4]dioxole-5-carbonyl chloride in the same solvent.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
The following tables summarize key quantitative data for representative 1,3-benzodioxole-4-carboxamide derivatives.
Table 1: Synthesis of N-(benzo[d][3][4]dioxol-5-yl)-2-(one-benzylthio)acetamide Derivatives [2]
| Compound | R-group on benzyl | Yield (%) |
| K-1 | 4-Cl | 75 |
| K-2 | 4-F | 82 |
| K-3 | 4-Br | 78 |
| K-10 | 3-Me | 90 |
Table 2: In Vitro α-Amylase Inhibitory Activity of Benzodioxole Carboxamide Derivatives [6]
| Compound | Structure | IC₅₀ (µM) |
| IIa | N-phenylbenzo[d][3][4]dioxole-5-carboxamide | 0.85 |
| IIc | N-(4-chlorophenyl)benzo[d][3][4]dioxole-5-carboxamide | 0.68 |
Signaling Pathways and Logical Relationships
The synthesis of bioactive amides from 1,3-Benzodioxole-4-carbonyl chloride follows a logical progression of chemical transformations.
Caption: Logical flow of the amide bond formation reaction.
Conclusion
1,3-Benzodioxole-4-carbonyl chloride is a valuable building block for the synthesis of a wide range of biologically active molecules. The protocols and data presented herein demonstrate its utility in the straightforward and efficient construction of 1,3-benzodioxole-4-carboxamides, which have shown promise as novel therapeutic agents. The versatility of this reagent allows for the generation of diverse compound libraries for SAR studies, facilitating the discovery and development of new drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters [frontiersin.org]
- 3. Synthesis of functionalized benzo[1,3]dioxin-4-ones from salicylic acid and acetylenic esters and their direct amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Lewis Acid Catalysts for Reactions with 1,3-Benzodioxole-4-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Benzodioxole-4-carbonyl chloride is a key acylating agent in the synthesis of various pharmaceutical intermediates and biologically active molecules. Its reactions, particularly Friedel-Crafts acylation, are fundamental in creating carbon-carbon bonds with aromatic and heteroaromatic rings, leading to the formation of diaryl ketones. The choice of Lewis acid catalyst is critical in these reactions, directly influencing yield, selectivity, and reaction conditions. This document provides detailed application notes and experimental protocols for the use of Lewis acid catalysts in reactions involving 1,3-Benzodioxole-4-carbonyl chloride, with a focus on Friedel-Crafts acylation of arenes.
The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction where an acyl group is introduced onto an aromatic ring.[1] A Lewis acid catalyst is essential to activate the acyl chloride, generating a highly electrophilic acylium ion. The electron-rich aromatic substrate then attacks this ion, leading to the formation of a ketone. A key advantage of this reaction is that the resulting ketone is generally less reactive than the initial aromatic substrate, which helps to prevent further acylation.[2]
Lewis Acid Catalyst Selection
The selection of an appropriate Lewis acid is crucial for a successful acylation reaction. The reactivity of the aromatic substrate and the stability of the 1,3-benzodioxole moiety must be considered.
-
Strong Lewis Acids (e.g., AlCl₃): Aluminum chloride is a powerful and commonly used catalyst for Friedel-Crafts acylation. It is highly effective but can be harsh, potentially leading to side reactions or degradation of sensitive substrates. The methylenedioxy bridge of the 1,3-benzodioxole ring can be particularly sensitive to strong Lewis acids, which may cause tar formation.
-
Milder Lewis Acids (e.g., FeCl₃, ZnCl₂, SnCl₄): For more sensitive substrates or to improve selectivity, milder Lewis acids are often preferred. Ferric chloride, zinc chloride, and tin(IV) chloride can offer a better balance between reactivity and selectivity, often requiring less stringent reaction conditions.[3]
-
Heterogeneous Catalysts: Solid acid catalysts, such as zeolites, offer advantages in terms of catalyst recovery, recyclability, and often, higher selectivity. These can be particularly beneficial in industrial applications.[4]
Quantitative Data Summary
The following tables summarize representative quantitative data for Friedel-Crafts acylation reactions, demonstrating the impact of different Lewis acid catalysts on reaction outcomes.
Table 1: Lewis Acid Catalyst Screening for the Acylation of Anisole with an Acyl Chloride
| Catalyst | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) | Selectivity (para) (%) |
| AlCl₃ | Dichloromethane | 0 to rt | 0.5 | - | High | High |
| FeCl₃ | Dichloromethane | rt | 2 | - | Moderate | High |
| ZnCl₂ | Solvent-free | 30 | <1 | - | High | - |
| SnCl₄ | Dichloromethane | rt | 1.7 | - | 98 | High |
| HBEA Zeolite | - | 120 | 24 | 83 | ~78 | 96 |
Data is compiled from various sources and represents typical outcomes. Actual results may vary based on specific reaction conditions.[4]
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation of an Arene with an Acyl Chloride using Aluminum Chloride
Materials:
-
1,3-Benzodioxole-4-carbonyl chloride
-
Arene (e.g., Anisole, Benzene)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Hydrochloric Acid (5% aqueous solution)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, addition funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Place the flask in an ice bath to maintain a temperature of 0-5 °C.
-
Reagent Addition: To the flask, add anhydrous dichloromethane followed by anhydrous aluminum chloride under a nitrogen atmosphere. Stir the resulting suspension.
-
Substrate Addition: In the dropping funnel, prepare a solution of the arene in anhydrous dichloromethane. Add this solution dropwise to the stirred suspension of aluminum chloride over 15-20 minutes, maintaining the temperature below 5°C.
-
Acylating Agent Addition: Prepare a solution of 1,3-Benzodioxole-4-carbonyl chloride in anhydrous dichloromethane in the dropping funnel. Add this solution dropwise to the reaction mixture over 20-30 minutes, ensuring the temperature remains below 5°C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0-5°C for an additional 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Slowly and carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to yield the desired aryl ketone.
Protocol 2: Acylation of 1,3-Benzodioxole with Butanoyl Chloride using a Zinc Oxide/Zinc Chloride Catalyst System[2]
Materials:
-
1,3-Benzodioxole (122 g)
-
Butanoyl Chloride (106.5 g)
-
Zinc Oxide (ZnO) (41 g)
-
Zinc Chloride (ZnCl₂) (7 g)
-
Dichloromethane (CH₂Cl₂) (190 g)
-
Saturated aqueous sodium acetate solution
Procedure:
-
Setup: In a suitable reaction vessel, combine 1,3-benzodioxole, zinc oxide, zinc chloride, and dichloromethane.[2]
-
Cooling: Begin stirring the mixture and cool it to 0°C using a cooling bath.[2]
-
Acylating Agent Addition: Slowly add butanoyl chloride to the reaction mixture over a period of 4 hours, ensuring the temperature is maintained between 0-5°C.[2]
-
Reaction: Continue stirring the mixture at 0-5°C until the reaction is complete, as monitored by a suitable analytical method (e.g., TLC, GC).[2]
-
Quenching: Quench the reaction by adding a saturated aqueous sodium acetate solution.[2]
-
Workup and Purification: Proceed with a standard aqueous workup, followed by drying of the organic layer and removal of the solvent. The crude product can then be purified by distillation or recrystallization.[2]
Visualizations
Diagram 1: General Workflow for Lewis Acid-Catalyzed Friedel-Crafts Acylation
Caption: Experimental workflow for a typical Friedel-Crafts acylation.
Diagram 2: Simplified Mechanism of Friedel-Crafts Acylation
Caption: The catalytic cycle of a Friedel-Crafts acylation reaction.
References
Application Notes and Protocols: Solvent Selection for Nucleophilic Substitution of 1,3-Benzodioxole-4-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Benzodioxole-4-carbonyl chloride is a key intermediate in the synthesis of a variety of biologically active molecules. The nucleophilic acyl substitution of this compound is a critical step in the formation of amides, esters, and other derivatives. The choice of solvent for this reaction is paramount as it can significantly influence the reaction rate, yield, and purity of the final product. This document provides a detailed guide to solvent selection, including theoretical considerations, a summary of expected solvent effects, and a general experimental protocol.
The reaction mechanism for the nucleophilic acyl substitution of 1,3-Benzodioxole-4-carbonyl chloride generally proceeds via a two-step addition-elimination pathway. The nucleophile first attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the chloride leaving group is eliminated, regenerating the carbonyl double bond.
Solvent Effects in Nucleophilic Acyl Substitution
The solvent plays a crucial role in stabilizing the reactants, intermediates, and transition states of the nucleophilic acyl substitution reaction. Solvents are broadly classified as polar protic, polar aprotic, and non-polar.
-
Polar Protic Solvents: These solvents (e.g., water, alcohols) can engage in hydrogen bonding. They are effective at solvating both cations and anions. While they can stabilize the charged tetrahedral intermediate, they can also solvate the nucleophile, potentially reducing its nucleophilicity.[1][2][3] This can slow down the initial addition step.
-
Polar Aprotic Solvents: Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile (CH₃CN), and tetrahydrofuran (THF) possess dipole moments but lack acidic protons for hydrogen bonding.[2] They are excellent at solvating cations but less so for anions. This leaves the nucleophile relatively "bare" and more reactive, often leading to an increased reaction rate compared to protic solvents.[1][2]
-
Non-Polar Solvents: Solvents like dichloromethane (CH₂Cl₂) and toluene are generally used when reactants are non-polar.[4] For nucleophilic acyl substitution, a polar solvent is often preferred to dissolve the nucleophile and stabilize the polar transition state. However, non-polar aprotic solvents are frequently used in related reactions like Friedel-Crafts acylation.[4]
Data Presentation: Expected Solvent Effects
| Solvent Class | Examples | Expected Effect on Reaction Rate | Rationale | Potential Issues |
| Polar Aprotic | DMF, DMSO, Acetonitrile, THF, Dioxane | Generally Favorable to High | Solvates the counter-ion of the nucleophile, leaving the nucleophile more reactive ("naked").[1][2] Stabilizes the polar transition state. For a similar reaction, dioxane was used.[5] | Difficult to remove high-boiling point solvents (DMF, DMSO). Potential for side reactions with the solvent itself under certain conditions. |
| Polar Protic | Water, Methanol, Ethanol | Variable (Can be Slow) | Can stabilize the tetrahedral intermediate.[1][3] However, it can also solvate and deactivate the nucleophile through hydrogen bonding, reducing its reactivity.[2][6] | Potential for solvolysis (reaction with the solvent as the nucleophile). May require a stronger nucleophile or catalyst. |
| Non-Polar Aprotic | Dichloromethane (DCM), Toluene, Hexane | Generally Slow (unless catalyzed) | Poor at stabilizing the polar transition state and charged intermediates. Often used in related acylation reactions like Friedel-Crafts.[4] DCM is a common solvent for similar transformations.[5] | Low solubility of many nucleophiles (especially ionic ones). The reaction may be very slow or not proceed without a catalyst. |
Experimental Protocols
The following is a general protocol for the nucleophilic substitution of 1,3-Benzodioxole-4-carbonyl chloride with a generic amine nucleophile to form an amide. This protocol should be adapted and optimized based on the specific nucleophile, scale, and available equipment.
Materials:
-
1,3-Benzodioxole-4-carbonyl chloride
-
Nucleophile (e.g., a primary or secondary amine)
-
Selected anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran, or Acetonitrile)
-
Tertiary amine base (e.g., Triethylamine or Diisopropylethylamine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine nucleophile (1.0 equivalent) and the tertiary amine base (1.1 equivalents) in the chosen anhydrous solvent.
-
Addition of Acyl Chloride: Cool the solution to 0 °C using an ice bath. In a separate flask, prepare a solution of 1,3-Benzodioxole-4-carbonyl chloride (1.05 equivalents) in the same anhydrous solvent. Add the acyl chloride solution dropwise to the stirred amine solution over 15-30 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with the reaction solvent (or another suitable organic solvent like ethyl acetate) three times.
-
Washing: Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to afford the desired amide.
Mandatory Visualization
Caption: Logical workflow for solvent selection.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. spcmc.ac.in [spcmc.ac.in]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters [frontiersin.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Protecting Group Strategies in Reactions Involving 1,3-Benzodioxole-4-carbonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the strategic use of protecting groups in chemical reactions involving 1,3-Benzodioxole-4-carbonyl chloride. The focus is on ensuring chemoselectivity and high yields when this versatile acylating agent is reacted with polyfunctional molecules, such as amino acids and polyols, which are common in drug development and fine chemical synthesis.
Introduction to Protecting Group Strategies
In organic synthesis, the use of protecting groups is a fundamental strategy to temporarily mask a reactive functional group, preventing it from participating in a chemical reaction while another part of the molecule is being modified.[1][2] The choice of a protecting group is critical and depends on its stability to the reaction conditions and the ease of its selective removal.[3] For reactions involving the highly reactive 1,3-Benzodioxole-4-carbonyl chloride, protecting groups are essential to prevent unwanted side reactions with nucleophilic groups like amines and hydroxyls, thereby directing the acylation to the desired site.
Commonly employed protecting groups for amines include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc). For hydroxyl groups, silyl ethers (e.g., TBDMS), acetals, and various esters are frequently utilized.[4] The selection of an appropriate protecting group strategy, including orthogonal protection where multiple, different protecting groups can be removed under distinct conditions, is paramount for the successful synthesis of complex molecules.[2]
Core Principles for Selecting a Protecting Group Strategy
When planning a synthesis involving 1,3-Benzodioxole-4-carbonyl chloride and a polyfunctional substrate, the following principles should be considered:
-
Compatibility with Acylation Conditions: The protecting group must be stable under the conditions required for the acylation reaction, which typically involves a base to neutralize the HCl byproduct.
-
Ease of Introduction and Removal: The protection and deprotection steps should be high-yielding and should not require harsh conditions that could compromise the integrity of the 1,3-benzodioxole moiety or other sensitive functional groups.[3]
-
Orthogonality: In molecules with multiple functional groups, an orthogonal protecting group strategy allows for the selective deprotection and subsequent reaction of one group while others remain protected.[2]
Application 1: Amide Bond Formation with Amino Acids
The reaction of 1,3-Benzodioxole-4-carbonyl chloride with amino acids to form amide bonds is a key transformation in the synthesis of various biologically active compounds.[5] To ensure that the acylation occurs exclusively at the desired amine or carboxylate group, appropriate protection of the other functional groups is necessary.
Protecting Group Strategy for Amino Acids:
-
Amine Protection: The amino group of an amino acid is typically protected as a carbamate, most commonly using the tert-butoxycarbonyl (Boc) group. The Boc group is stable to the basic conditions often used for acylation and can be readily removed under acidic conditions (e.g., with trifluoroacetic acid, TFA).
-
Carboxylic Acid Protection: If the desired reaction is the formation of an ester with a hydroxyl group on the amino acid side chain, the carboxylic acid can be protected as an ester (e.g., methyl or ethyl ester).
Below is a logical workflow for the synthesis of an N-Boc protected amino acid amide of 1,3-benzodioxole-4-carboxylic acid.
References
Application Notes and Protocols for Large-Scale Synthesis and Reactions of 1,3-Benzodioxole-4-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the large-scale synthesis considerations for 1,3-Benzodioxole-4-carbonyl chloride and its subsequent reactions, including amidation, esterification, and Friedel-Crafts acylation. The protocols are intended to serve as a guide for process development and scale-up in a research or industrial setting.
Synthesis of 1,3-Benzodioxole-4-carbonyl chloride
The synthesis of 1,3-Benzodioxole-4-carbonyl chloride is a two-step process commencing with the synthesis of the corresponding carboxylic acid, followed by its conversion to the acid chloride.
Step 1: Synthesis of 1,3-Benzodioxole-4-carboxylic acid
Large-scale synthesis of 1,3-Benzodioxole-4-carboxylic acid can be achieved through various methods, including the oxidation of a suitable precursor like safrole or via formylation of 1,3-benzodioxole followed by oxidation. A patented industrial method involves the chlorination of a benzene ring derivative followed by subsequent reactions to yield the desired product with high purity.[1]
Protocol: Large-Scale Synthesis of a 1,3-Benzodioxole Derivative (Adapted from Patent Literature)
A patented process describes the production of a 1,3-benzodioxole derivative where a key step involves the chlorination of a benzene ring using sulfuryl chloride, resulting in high yield and few impurities.[1] For instance, in one example, methyl 3,4-dihydroxy-2-methylbenzoate was reacted with sulfuryl chloride in a mixture of water, toluene, and acetonitrile to produce the chlorinated intermediate.[1] This intermediate can then be further processed to yield the 1,3-benzodioxole-4-carboxylic acid. The final product can be purified by crystallization from a suitable solvent system like toluene, with yields reported to be in the range of 90-92%.[1]
Step 2: Conversion to 1,3-Benzodioxole-4-carbonyl chloride
The conversion of the carboxylic acid to the acid chloride is a standard transformation in organic synthesis, readily scalable for industrial production. The use of thionyl chloride (SOCl₂) is a common and cost-effective method.
Protocol: General Procedure for the Preparation of an Acyl Chloride
To a solution of the carboxylic acid in a suitable solvent (e.g., toluene or dichloromethane), thionyl chloride (1.5 to 2.0 equivalents) is added dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction. The reaction mixture is then heated to reflux (typically 50-80 °C) and monitored until the reaction is complete (e.g., by IR spectroscopy, observing the disappearance of the carboxylic acid O-H stretch and the appearance of the acyl chloride C=O stretch).[2] Upon completion, the excess thionyl chloride and solvent are removed by distillation, often under reduced pressure, to yield the crude acid chloride, which can be purified by vacuum distillation.
Large-Scale Reactions of 1,3-Benzodioxole-4-carbonyl chloride
1,3-Benzodioxole-4-carbonyl chloride is a versatile intermediate for the synthesis of various derivatives through reactions such as amidation, esterification, and Friedel-Crafts acylation.
Amidation Reactions
The reaction of 1,3-Benzodioxole-4-carbonyl chloride with primary or secondary amines yields the corresponding amides, which are prevalent in many biologically active molecules.
Protocol: Large-Scale Amide Synthesis
In a suitable reactor, the amine (1.0 equivalent) is dissolved in a solvent such as dichloromethane or toluene. A base, typically a tertiary amine like triethylamine (1.1-1.5 equivalents), is added to scavenge the HCl byproduct. The solution is cooled to 0-10 °C, and a solution of 1,3-Benzodioxole-4-carbonyl chloride (1.0-1.1 equivalents) in the same solvent is added dropwise, maintaining the temperature. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until completion. The reaction is then quenched with water or a dilute aqueous acid. The organic layer is separated, washed with brine, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed under reduced pressure. The crude amide can be purified by recrystallization or column chromatography. For large-scale operations, crystallization is the preferred method for purification.[3]
Esterification Reactions
Esterification of 1,3-Benzodioxole-4-carbonyl chloride with alcohols provides esters that have applications in various fields, including fragrance and pharmaceuticals.
Protocol: Large-Scale Ester Synthesis
The alcohol (1.0 equivalent) and a non-nucleophilic base such as pyridine or triethylamine (1.1-1.5 equivalents) are dissolved in an appropriate solvent (e.g., dichloromethane, toluene) in a reactor. The mixture is cooled to 0-10 °C. 1,3-Benzodioxole-4-carbonyl chloride (1.0-1.1 equivalents) is then added dropwise, maintaining the low temperature. After the addition, the reaction is stirred at room temperature until completion. The work-up procedure is similar to the amidation reaction, involving quenching with water, separation of the organic layer, washing, drying, and solvent removal. The final ester product is typically purified by vacuum distillation or crystallization.[4]
Friedel-Crafts Acylation Reactions
Friedel-Crafts acylation of aromatic compounds with 1,3-Benzodioxole-4-carbonyl chloride is a key method for the synthesis of aryl ketones, which are important intermediates in medicinal chemistry.
Protocol: Large-Scale Friedel-Crafts Acylation
To a cooled (0-5 °C) suspension of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃, 1.1-1.3 equivalents), in a suitable solvent (e.g., dichloromethane, 1,2-dichloroethane), a solution of 1,3-Benzodioxole-4-carbonyl chloride (1.0 equivalent) in the same solvent is added dropwise. The aromatic substrate (1.0-1.2 equivalents) is then added portion-wise or as a solution, maintaining the temperature below 10 °C. The reaction is stirred at low temperature for a period and then allowed to warm to room temperature and stirred until completion. The reaction is carefully quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with water, a dilute base solution (e.g., sodium bicarbonate), and brine, then dried and concentrated. The resulting aryl ketone can be purified by crystallization or vacuum distillation.[5]
For a more sustainable and scalable approach, continuous flow Friedel-Crafts acylation using heterogeneous catalysts has been developed. In one study, the acylation of 1,3-benzodioxole was performed in a continuous process with a conversion rate of 73% and a selectivity of 62% for the desired product.[6]
Data Presentation
Table 1: Summary of a Continuous Flow Friedel-Crafts Acylation of 1,3-Benzodioxole [6]
| Parameter | Value |
| Reactants | |
| 1,3-Benzodioxole | - |
| Propionic Anhydride | - |
| Catalyst | Recyclable heterogeneous substoichiometric catalyst |
| Reaction Conditions | |
| Temperature | 100 °C |
| Residence Time | 30 minutes |
| Results | |
| Conversion Rate | 73% |
| Selectivity for Acylated Product | 62% |
Table 2: General Conditions for Large-Scale Reactions of 1,3-Benzodioxole-4-carbonyl chloride
| Reaction Type | Amine/Alcohol/Arene (equiv.) | Base (equiv.) | Catalyst (equiv.) | Typical Solvent | Temperature (°C) |
| Amidation | 1.0 | 1.1-1.5 (e.g., Triethylamine) | - | Dichloromethane, Toluene | 0 to RT |
| Esterification | 1.0 | 1.1-1.5 (e.g., Pyridine) | - | Dichloromethane, Toluene | 0 to RT |
| Friedel-Crafts Acylation | 1.0-1.2 | - | 1.1-1.3 (e.g., AlCl₃) | Dichloromethane, 1,2-Dichloroethane | 0 to RT |
Mandatory Visualizations
Caption: Workflow for the synthesis and subsequent reactions of 1,3-Benzodioxole-4-carbonyl chloride.
Caption: Simplified signaling pathway for the Friedel-Crafts acylation reaction.
Safety Considerations
-
1,3-Benzodioxole-4-carbonyl chloride: As an acid chloride, it is expected to be corrosive and lachrymatory. It will react violently with water and other protic solvents. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Thionyl chloride: Is a corrosive and toxic liquid that reacts violently with water, releasing toxic gases (HCl and SO₂). All operations involving thionyl chloride must be carried out in a well-maintained fume hood.
-
Aluminum chloride: Is a corrosive solid that reacts vigorously with water. Inhalation of dust can cause respiratory irritation.
-
Large-Scale Operations: When conducting these reactions at scale, it is crucial to have appropriate engineering controls in place, such as closed systems for reagent transfers and robust temperature control to manage exothermic reactions. A thorough risk assessment should be performed before commencing any large-scale synthesis.
It is imperative to consult the Safety Data Sheet (SDS) for each chemical before use and to follow all institutional safety guidelines.
References
- 1. data.epo.org [data.epo.org]
- 2. researchgate.net [researchgate.net]
- 3. Large-scale and chromatography-free synthesis of an octameric quinoline-based aromatic amide helical foldamer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Reactions of 1,3-Benzodioxole-4-carbonyl chloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1,3-Benzodioxole-4-carbonyl chloride.
Troubleshooting Guides
This section addresses specific issues that may arise during reactions involving 1,3-Benzodioxole-4-carbonyl chloride, focusing on the formation of common side products.
Issue 1: Low Yield of the Desired Product and Presence of an Acidic Impurity
Symptoms:
-
The final product yield is significantly lower than expected.
-
Analysis of the crude product (e.g., by TLC, LC-MS, or NMR) indicates the presence of a significant amount of 1,3-Benzodioxole-4-carboxylic acid.
Root Cause: 1,3-Benzodioxole-4-carbonyl chloride is highly reactive and susceptible to hydrolysis upon contact with water.[1] This reaction converts the acyl chloride back to the corresponding carboxylic acid, consuming the starting material and reducing the yield of the desired product.
Solutions:
| Corrective Action | Detailed Protocol |
| Ensure Anhydrous Conditions | Glassware: Oven-dry all glassware at a minimum of 120°C for several hours or flame-dry under a vacuum. Allow the glassware to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).[1] |
| Solvents: Use freshly distilled anhydrous solvents. If using commercially available anhydrous solvents, use a fresh, unopened bottle or dry the solvent using appropriate methods (e.g., distillation from a suitable drying agent).[1] | |
| Reagents: Ensure all other reagents, including nucleophiles and bases, are anhydrous. | |
| Atmosphere: Conduct the reaction under a positive pressure of an inert gas, such as nitrogen or argon, to prevent atmospheric moisture from entering the reaction vessel.[1] | |
| Optimize Reaction Temperature | Elevated temperatures can sometimes promote side reactions. It is advisable to run the reaction at the lowest effective temperature. For many acylation reactions, starting at 0°C and slowly warming to room temperature is a common practice.[2] |
| Purify Starting Material | If the 1,3-Benzodioxole-4-carbonyl chloride has been stored for an extended period or improperly, it may already contain significant amounts of the carboxylic acid. Consider purifying the acyl chloride by distillation before use. |
Issue 2: Formation of an Amide or Ester Side Product When Not Intended
Symptoms:
-
You are performing a reaction, such as a Friedel-Crafts acylation, and detect the formation of an unexpected amide or ester.
Root Cause: Acyl chlorides are highly reactive towards nucleophiles. If your reaction mixture contains unintended nucleophilic impurities, such as residual amines or alcohols from previous steps or contaminated solvents, these can react with the 1,3-Benzodioxole-4-carbonyl chloride to form the corresponding amide or ester.
Solutions:
| Corrective Action | Detailed Protocol |
| Purify Solvents and Reagents | Ensure all solvents and reagents are of high purity and free from nucleophilic contaminants. Redistill solvents if necessary. |
| Review Synthetic Route | Carefully review the preceding synthetic steps to ensure that all nucleophilic reagents have been thoroughly removed during workup and purification. |
Issue 3: Formation of a Less Polar, High Molecular Weight Byproduct in Friedel-Crafts Acylation
Symptoms:
-
In a Friedel-Crafts reaction, a significant non-polar byproduct is observed, which may be difficult to separate from the desired product.
Root Cause: At elevated temperatures, the 1,3-benzodioxole moiety can be susceptible to side reactions. For instance, in the presence of a catalyst at 120°C, 1,3-benzodioxole has been observed to form bis(benzo[d][3][4]dioxol-5-yl)methane, a less polar byproduct.[5]
Solutions:
| Corrective Action | Detailed Protocol |
| Optimize Reaction Temperature | Conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Monitor the reaction closely by TLC or LC-MS to avoid prolonged reaction times at elevated temperatures.[2] |
| Choice of Catalyst | Milder Lewis acids may reduce the incidence of side reactions. Consider alternatives to strong Lewis acids like AlCl₃ if side product formation is significant. |
| Purification | If the byproduct does form, purification by column chromatography may be necessary. The difference in polarity between the desired ketone and the less polar byproduct should allow for separation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in reactions with 1,3-Benzodioxole-4-carbonyl chloride?
A1: The most common side products arise from the reaction of the acyl chloride with common nucleophiles. These include:
-
1,3-Benzodioxole-4-carboxylic acid: The product of hydrolysis with water.
-
Amides: Formed by reaction with primary or secondary amines.
-
Esters: Formed by reaction with alcohols.[6] In the context of Friedel-Crafts reactions, other byproducts can arise from reactions with the benzodioxole ring itself, especially at higher temperatures.[5]
Q2: How can I minimize the formation of 1,3-Benzodioxole-4-carboxylic acid during my reaction?
A2: The key is to maintain strictly anhydrous conditions. This includes using oven- or flame-dried glassware, anhydrous solvents and reagents, and performing the reaction under an inert atmosphere.[1]
Q3: I am seeing multiple products in my Friedel-Crafts acylation. What could be the cause?
A3: While Friedel-Crafts acylation is generally less prone to poly-substitution than alkylation, it can still occur with highly activated aromatic rings.[2] However, a more likely cause for multiple products is the presence of impurities in your starting materials or side reactions due to suboptimal reaction conditions (e.g., high temperature).[2]
Q4: Can self-condensation occur with 1,3-Benzodioxole-4-carbonyl chloride?
A4: Self-condensation, such as an aldol-type reaction, is a possibility for carbonyl-containing compounds.[7] While not extensively documented as a major side product for this specific acyl chloride, it is a potential pathway for byproduct formation, especially in the presence of a base.
Experimental Protocols
Protocol 1: Synthesis of N-phenyl-1,3-benzodioxole-4-carboxamide
This protocol describes the reaction of 1,3-Benzodioxole-4-carbonyl chloride with aniline to form the corresponding amide.
Materials:
-
1,3-Benzodioxole-4-carbonyl chloride
-
Aniline
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (or another suitable base)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve aniline (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Dissolve 1,3-Benzodioxole-4-carbonyl chloride (1.1 equivalents) in anhydrous DCM and add it to the dropping funnel.
-
Add the acyl chloride solution dropwise to the stirred aniline solution over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis of Ethyl 1,3-benzodioxole-4-carboxylate
This protocol details the esterification of 1,3-Benzodioxole-4-carbonyl chloride with ethanol.
Materials:
-
1,3-Benzodioxole-4-carbonyl chloride
-
Anhydrous ethanol
-
Anhydrous pyridine or another suitable base
-
Anhydrous diethyl ether or DCM
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 1,3-Benzodioxole-4-carbonyl chloride (1.0 equivalent) in anhydrous diethyl ether or DCM.
-
Cool the solution to 0°C.
-
In a separate flask, prepare a solution of anhydrous ethanol (1.2 equivalents) and anhydrous pyridine (1.2 equivalents) in the same anhydrous solvent.
-
Add the ethanol/pyridine solution dropwise to the stirred acyl chloride solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and remove the solvent in vacuo.
-
Purify the resulting crude ester by distillation or column chromatography.
Visualizations
Caption: Common reaction pathways for 1,3-Benzodioxole-4-carbonyl chloride.
Caption: A logical workflow for troubleshooting common issues in reactions.
References
- 1. Predict the major products formed when benzoyl chloride (PhCOCl) ... | Study Prep in Pearson+ [pearson.com]
- 2. benchchem.com [benchchem.com]
- 3. N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide [mdpi.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. mdpi.com [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Self-condensation - Wikipedia [en.wikipedia.org]
"how to avoid hydrolysis of 1,3-Benzodioxole-4-carbonyl chloride during workup"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in handling 1,3-Benzodioxole-4-carbonyl chloride, with a focus on preventing hydrolysis during experimental workup.
Troubleshooting Guide: Avoiding Hydrolysis of 1,3-Benzodioxole-4-carbonyl chloride
This guide addresses common issues encountered during the workup of 1,3-Benzodioxole-4-carbonyl chloride, providing solutions to minimize the formation of the corresponding carboxylic acid impurity.
| Issue | Potential Cause | Recommended Solution |
| Low yield of desired acid chloride and presence of 1,3-Benzodioxole-4-carboxylic acid in the final product. | Hydrolysis during aqueous workup. Acid chlorides are highly susceptible to hydrolysis. Washing with water or aqueous basic solutions (like sodium bicarbonate) will convert the acid chloride to the less reactive carboxylic acid.[1][2] | Employ a strictly non-aqueous workup. After the reaction, remove the excess chlorinating agent (e.g., thionyl chloride or oxalyl chloride) and solvent under high vacuum.[3][4] The crude product can then be purified by distillation or recrystallization from an anhydrous, non-hydroxylic solvent. |
| Product degradation or polymerization upon heating for distillation. | Thermal instability of the acid chloride. Prolonged heating or exposure to high temperatures can lead to decomposition. | Use short-path distillation (Kugelrohr) under high vacuum. This minimizes the thermal stress on the compound. If the compound is a solid, consider recrystallization from a dry, non-reactive solvent like anhydrous toluene or hexane. |
| Difficulty in removing all of the excess chlorinating agent. | High boiling point of the chlorinating agent or its byproducts. Residual chlorinating agents can interfere with subsequent reactions and purification. | Co-evaporation with an anhydrous solvent. After the initial removal of the excess reagent by rotary evaporation, add an anhydrous solvent like toluene and evaporate again.[3] Repeating this process several times can help remove stubborn residues. |
| The crude product is an oil and cannot be easily recrystallized. | Presence of impurities that prevent crystallization. | Purify by flash chromatography on silica gel under anhydrous conditions. Use a non-polar eluent system (e.g., hexane/ethyl acetate) and ensure the silica gel and solvents are thoroughly dried to prevent on-column hydrolysis. |
Frequently Asked Questions (FAQs)
Q1: Why is my 1,3-Benzodioxole-4-carbonyl chloride hydrolyzing during the workup?
A1: 1,3-Benzodioxole-4-carbonyl chloride, like most acid chlorides, is highly reactive towards nucleophiles, especially water.[1][5] The carbonyl carbon is highly electrophilic, making it a prime target for attack by water molecules. This reaction is often rapid and leads to the formation of the corresponding carboxylic acid and hydrochloric acid.[1] Standard aqueous workup procedures, which involve washing with water or basic solutions, will inevitably lead to significant hydrolysis.
Q2: What is the best way to quench the reaction and remove excess thionyl chloride without using water?
A2: The most effective method for removing excess thionyl chloride is through evaporation under reduced pressure, ideally using a rotary evaporator connected to a vacuum pump with a cold trap.[4][6] To ensure complete removal, co-evaporation with a high-boiling, anhydrous solvent like toluene is recommended.[3] This process involves adding the dry solvent to the crude product and then removing it under vacuum, which helps to azeotropically remove the last traces of the volatile reagent. It is crucial to perform this in a well-ventilated fume hood as thionyl chloride is toxic and corrosive.
Q3: Can I use a base to neutralize the HCl generated during the reaction?
A3: While a base is needed to neutralize the HCl byproduct, using an aqueous base wash is not recommended due to the high risk of hydrolysis. Instead, a non-nucleophilic organic base, such as pyridine or triethylamine, can be used in the reaction mixture itself to scavenge the HCl as it is formed. Alternatively, if the subsequent reaction is not sensitive to acid, the crude acid chloride can be used directly after removal of the excess chlorinating agent. If purification is necessary, it should be done under anhydrous conditions.
Q4: What are the ideal solvents for recrystallizing 1,3-Benzodioxole-4-carbonyl chloride?
A4: The key is to use anhydrous, non-hydroxylic solvents. Suitable options include:
-
Toluene
-
Hexane or other aliphatic hydrocarbons
-
Dichloromethane (thoroughly dried)
-
Diethyl ether (anhydrous)
Avoid solvents containing hydroxyl groups like alcohols, as they will react with the acid chloride to form esters. All glassware must be rigorously dried, for instance, by flame-drying or oven-drying, before use.
Q5: How can I monitor the reaction to ensure the formation of the acid chloride without risking hydrolysis during analysis?
A5: Direct analysis of the highly reactive acid chloride by methods like TLC can be misleading, as the compound may hydrolyze on the silica plate.[7] A more reliable method is to take a small aliquot of the reaction mixture and quench it with a nucleophile other than water, such as methanol or a primary amine (e.g., benzylamine).[3][7] This will form a stable ester or amide derivative, which can then be easily analyzed by TLC, GC-MS, or NMR to confirm the conversion of the starting carboxylic acid.[7]
Experimental Protocols
Protocol 1: Non-Aqueous Workup by Direct Evaporation and Distillation
-
Reaction Quenching and Solvent Removal:
-
Once the reaction is complete, cool the reaction mixture to room temperature.
-
Connect the flask to a rotary evaporator with a vacuum trap.
-
Carefully remove the solvent and excess chlorinating agent (e.g., thionyl chloride) under reduced pressure.
-
To remove trace amounts of the chlorinating agent, add anhydrous toluene (10-20 mL) to the crude product and evaporate again under reduced pressure. Repeat this step 2-3 times.[3]
-
-
Purification by Vacuum Distillation:
-
Assemble a short-path distillation apparatus (Kugelrohr) that has been thoroughly flame-dried or oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).
-
Transfer the crude 1,3-Benzodioxole-4-carbonyl chloride to the distillation flask.
-
Slowly apply a high vacuum and gently heat the apparatus to distill the product. Collect the fraction at the appropriate boiling point and pressure.
-
Protocol 2: Non-Aqueous Workup by Recrystallization
-
Reaction Quenching and Solvent Removal:
-
Follow step 1 as described in Protocol 1 to obtain the crude solid or oily product.
-
-
Recrystallization:
-
In a flame-dried or oven-dried flask under an inert atmosphere, dissolve the crude product in a minimum amount of hot, anhydrous toluene (or another suitable non-hydroxylic solvent).
-
If the solution is not clear, you can perform a hot filtration through a pad of dry Celite or glass wool in a pre-dried funnel to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration under a blanket of inert gas using a Büchner funnel and a flask that have been pre-dried.
-
Wash the crystals with a small amount of cold, anhydrous solvent.
-
Dry the purified 1,3-Benzodioxole-4-carbonyl chloride under high vacuum.
-
Visualizations
References
- 1. SATHEE: Chemistry Acid Chloride [satheejee.iitk.ac.in]
- 2. The reactions of acyl chlorides and acid anhydrides - Crunch Chemistry [crunchchemistry.co.uk]
- 3. reddit.com [reddit.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Acylation of Electron-Rich Arenes
Welcome to the technical support center for the acylation of electron-rich arenes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low or no yield in a Friedel-Crafts acylation reaction?
A1: Low or no yield in Friedel-Crafts acylation can often be attributed to several key factors:
-
Moisture Contamination: Lewis acid catalysts, such as aluminum chloride (AlCl₃), are extremely sensitive to moisture. Any water present in the glassware, solvents, or reagents will lead to catalyst deactivation.[1][2][3] It is crucial to use anhydrous conditions, including oven-dried glassware and dry solvents.
-
Inactive Catalyst: The Lewis acid catalyst may be old or have been improperly stored, leading to reduced activity. Using a fresh bottle or a properly stored catalyst is recommended.[1][3]
-
Deactivated Aromatic Substrate: While the focus is on electron-rich arenes, the presence of strongly deactivating groups (e.g., -NO₂, -CN, -SO₃H) on the aromatic ring will hinder or prevent the reaction.[1][4]
-
Insufficient Catalyst: In many cases, a stoichiometric amount of the Lewis acid is required because the product, an aryl ketone, can form a complex with the catalyst, rendering it inactive for further reaction.[1][5]
-
Substrate-Specific Issues: Electron-rich arenes with heteroatoms, such as phenols and anilines, can present unique challenges. The Lewis acid can coordinate with the lone pairs on the oxygen or nitrogen atoms, deactivating the ring and the catalyst.[1]
Q2: How can I improve the regioselectivity of my acylation reaction?
A2: Regioselectivity in Friedel-Crafts acylation is influenced by several factors:
-
Directing Effects of Substituents: The existing substituents on the aromatic ring are the primary determinants of where the acyl group will be added. Ortho- and para-directing groups will favor substitution at these positions, while meta-directing groups will direct to the meta position.
-
Steric Hindrance: The bulkiness of both the acylating agent and the substituents on the arene can influence the ortho/para ratio, often favoring the para product.
-
Solvent Choice: The polarity of the solvent can significantly impact the isomer distribution. For example, in the acylation of naphthalene, non-polar solvents like carbon disulfide (CS₂) favor the formation of the 1-acylnaphthalene (kinetic product), whereas polar solvents like nitrobenzene promote the formation of the 2-acylnaphthalene (thermodynamic product).[6][7]
-
Reaction Temperature: Temperature can also play a role in controlling the kinetic versus thermodynamic product distribution.[8]
Q3: Can I use anilines and phenols as substrates in Friedel-Crafts acylation?
A3: Anilines and phenols are challenging substrates for Friedel-Crafts acylation under standard conditions.
-
Anilines: The lone pair of electrons on the nitrogen atom of anilines readily complexes with the Lewis acid catalyst. This forms a positively charged species that strongly deactivates the aromatic ring towards electrophilic substitution.[9] To overcome this, the amino group is often protected, for example, as an acetanilide, before acylation.[10]
-
Phenols: Phenols can undergo two competing reactions: C-acylation on the aromatic ring and O-acylation at the hydroxyl group to form a phenyl ester.[11] The outcome is highly dependent on the reaction conditions. High concentrations of a strong acid catalyst tend to favor C-acylation. The O-acylated product can also rearrange to the C-acylated product under Friedel-Crafts conditions, a reaction known as the Fries rearrangement.[8][11]
Q4: What is the difference between using an acyl chloride versus an acid anhydride as the acylating agent?
A4: Both acyl chlorides and acid anhydrides are effective acylating agents in Friedel-Crafts reactions.[5][12]
-
Acyl Chlorides: These are generally more reactive than acid anhydrides and are very commonly used. The reaction produces HCl as a byproduct.
-
Acid Anhydrides: These are also widely used and can be advantageous in certain situations. The reaction produces a carboxylic acid as a byproduct. For some substrates, acid anhydrides can offer improved yields and milder reaction conditions.
Troubleshooting Guides
Issue 1: Low or No Product Formation
This is one of the most frequent problems encountered. The following logical workflow can help diagnose the issue.
Caption: Troubleshooting workflow for low or no product yield.
Issue 2: Formation of Multiple Products (Poor Regioselectivity or Polyacylation)
The formation of a mixture of isomers or polyacylated products can complicate purification and reduce the yield of the desired product.
Caption: Troubleshooting guide for the formation of multiple products.
Data Presentation
Table 1: Effect of Solvent on Yield and Isomer Distribution in the Acetylation of 2-Methylnaphthalene
| Solvent | Total Yield (%) | % of 2,6-isomer in Product |
| 2-Nitropropane | 78.6 - 81.5 | 64 - 89 |
| 1,1,2,2-Tetrachloroethane | 55.4 | 50 |
| Nitrobenzene | 27.2 | 72 |
| Note: This data illustrates the significant impact of solvent choice on both yield and regioselectivity.[6] |
Table 2: Comparison of Catalysts for the Acylation of Anisole with Propionyl Chloride
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| AlCl₃ | CH₂Cl₂ | Room Temp | 2 | 95 |
| FeCl₃ | CH₂Cl₂ | Room Temp | 4 | 85 |
| ZnCl₂ | CH₂Cl₂ | Room Temp | 8 | 60 |
| Note: This table provides a comparison of common Lewis acid catalysts under similar conditions. |
Experimental Protocols
Protocol 1: General Procedure for the Acylation of Anisole with Acetyl Chloride
This protocol describes a standard laboratory procedure for the Friedel-Crafts acylation of anisole.
Caption: General experimental workflow for the acylation of anisole.[2]
Materials:
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Acetyl chloride
-
Anisole
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer
-
Ice bath
-
Crushed ice and concentrated HCl
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: Assemble and thoroughly dry all glassware. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Suspension: In the round-bottom flask, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.
-
Acylating Agent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add acetyl chloride (1.1 equivalents) to the stirred suspension.
-
Substrate Addition: Dissolve anisole (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the anisole solution dropwise to the reaction mixture at 0 °C over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Washing: Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Kinetically Controlled Synthesis of 1-Acetylnaphthalene
This protocol is designed to favor the formation of the kinetic alpha-isomer.[6]
Materials:
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂)
-
Acetyl chloride
-
Naphthalene
-
Standard reaction and work-up glassware as in Protocol 1.
Procedure:
-
Setup: Follow the same rigorous drying and inert atmosphere setup as in Protocol 1.
-
Catalyst Suspension: Suspend AlCl₃ (1.2 eq.) in anhydrous CH₂Cl₂ or CS₂ at 0°C.
-
Acetyl Chloride Addition: Add acetyl chloride (1.0 eq.) dropwise to the cooled suspension over 15-20 minutes with vigorous stirring.
-
Naphthalene Addition: Dissolve naphthalene (1.0 eq.) in a minimal amount of the dry solvent and add this solution dropwise to the reaction mixture at 0°C over 30 minutes.
-
Reaction: Maintain the reaction at 0°C and monitor its progress by TLC. The reaction is typically complete within 1-2 hours.
-
Workup and Purification: Follow the workup and purification steps as outlined in Protocol 1. The product is expected to be predominantly 1-acetylnaphthalene.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 傅-克酰基化反应 [sigmaaldrich.com]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 9. EP1359141A1 - Method of friedel-crafts acylation of anilides - Google Patents [patents.google.com]
- 10. Sciencemadness Discussion Board - Friedel-Crafts acylation of anilides - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1,3-Benzodioxole-4-carbonyl chloride Reaction Products
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude products from reactions involving 1,3-Benzodioxole-4-carbonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities to expect in the crude product?
A1: The most prevalent impurities are typically unreacted starting materials, the primary hydrolysis byproduct, and residual reagents from the reaction. Specifically, you should look for:
-
1,3-Benzodioxole-4-carboxylic acid: Formed by the hydrolysis of the starting acyl chloride. This is often the main byproduct.
-
Unreacted 1,3-Benzodioxole-4-carbonyl chloride: If the reaction did not go to completion.
-
Residual catalysts or bases: Such as pyridine or triethylamine, if used in the reaction.[1][2]
Q2: What is the recommended first step for purifying the crude reaction mixture?
A2: An aqueous workup using acid-base extraction is the most effective initial step. This procedure is designed to remove the majority of water-soluble and acidic/basic impurities before proceeding to more rigorous purification methods like chromatography or recrystallization.[1][3]
Q3: Which purification technique is best suited for my product?
A3: The choice depends on the physical state of your product, the nature of the impurities, and the desired final purity.
-
Recrystallization: Ideal for crystalline solid products to achieve high purity, especially on a larger scale.[4][5]
-
Column Chromatography: The most versatile method, suitable for purifying oils, non-crystalline solids, and for separating compounds with similar polarities.[4][6][7]
-
Preparative HPLC: Used when very high purity (>99%) is required, for example, for analytical standards or biological assays.[4][8]
Q4: My product is a persistent oil and will not crystallize. What is the best purification strategy?
A4: For products that are oils or amorphous solids, silica gel column chromatography is the method of choice. It separates compounds based on their differential adsorption to the stationary phase and is highly effective for removing closely related impurities.[4][6]
Q5: How can I confirm the purity of my final product?
A5: Purity should be assessed using a combination of analytical techniques. Thin-Layer Chromatography (TLC) provides a quick check for baseline impurities. For definitive purity assessment and structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS) are recommended.[7][9]
Troubleshooting Guide
Problem: My ¹H NMR spectrum shows a broad singlet around 10-12 ppm.
-
Cause: This signal is characteristic of a carboxylic acid proton, indicating the presence of 1,3-Benzodioxole-4-carboxylic acid from the hydrolysis of the starting material.
-
Solution: Perform an aqueous workup. Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash it with a mild base like a saturated sodium bicarbonate (NaHCO₃) solution or a dilute sodium hydroxide (NaOH) solution. The basic wash will deprotonate the carboxylic acid, pulling it into the aqueous layer for easy removal.
Problem: The crude product is a sticky, intractable oil.
-
Cause: This is often due to a mixture of the desired product with significant amounts of impurities, preventing crystallization.
-
Solution 1 (Precipitation): Dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane). Slowly add a poor solvent (e.g., hexane or petroleum ether) until the solution becomes cloudy. Cool the mixture to induce precipitation or crystallization of the product.
-
Solution 2 (Chromatography): If precipitation fails, the most reliable method is silica gel column chromatography to separate the components of the mixture.[6]
Problem: My TLC plate shows multiple spots even after an aqueous workup.
-
Cause: The workup removed ionic and highly polar impurities, but other byproducts or unreacted starting materials with similar polarity to your product remain.
-
Solution: Column chromatography is necessary to separate these components. Develop a solvent system using TLC that provides good separation between the spot corresponding to your desired product and the impurities. A common eluent system for benzodioxole derivatives is a mixture of petroleum ether and ethyl acetate or dichloromethane and ethyl acetate.[6][7]
Problem: My attempt at recrystallization resulted in oiling out instead of crystal formation.
-
Cause: The solvent may not be ideal, the product could be too impure, or the solution was cooled too quickly.
-
Solution:
-
Re-heat the solution to re-dissolve the oil.
-
Add more solvent to ensure the solution is not supersaturated at the boiling point.
-
Allow the solution to cool very slowly to room temperature, and then transfer it to an ice bath or refrigerator.
-
Try scratching the inside of the flask with a glass rod at the solvent line to create nucleation sites.
-
If these steps fail, try a different solvent or solvent system, or resort to column chromatography for purification.
-
Data Presentation
Table 1: Comparison of Purification Techniques
| Feature | Aqueous Workup | Recrystallization | Column Chromatography | Preparative HPLC |
| Primary Use | Initial cleanup, removal of ionic/polar impurities | Final purification of crystalline solids | Purification of oils & solids, separation of mixtures | High-purity final polishing |
| Typical Recovery | >95% | 60-90% | 50-85% | 70-95% |
| Purity Achieved | Low to Moderate | High (>98%) | Moderate to High (>95%) | Very High (>99.5%) |
| Scale | Milligram to Kilogram | Gram to Kilogram | Milligram to Gram | Microgram to Milligram |
| Complexity | Low | Moderate | High | Very High |
Experimental Protocols
Protocol 1: General Aqueous Workup (Acid-Base Extraction)
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc), in a separatory funnel.
-
Acid Wash: Add an equal volume of 1N hydrochloric acid (HCl) to the separatory funnel. Shake vigorously and allow the layers to separate. Drain the aqueous layer. This step removes basic impurities like pyridine or triethylamine.
-
Base Wash: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Shake, venting frequently to release any CO₂ gas formed. Allow the layers to separate and drain the aqueous layer. This removes the acidic 1,3-Benzodioxole-4-carboxylic acid impurity.[3]
-
Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine) to remove residual water.
-
Drying: Drain the organic layer into a flask and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[3]
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the purified crude product.
Protocol 2: Silica Gel Column Chromatography
-
Solvent System Selection: Using TLC, determine an eluent (solvent mixture, e.g., petroleum ether/ethyl acetate) that moves the desired product to an R_f value of approximately 0.3-0.4 while providing good separation from impurities.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a glass column, allowing it to pack evenly without air bubbles.[4]
-
Sample Loading: Dissolve the crude product from the workup in a minimal amount of the eluent (or DCM). Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent. Load this onto the top of the packed column.[4][6]
-
Elution: Add the eluent to the top of the column and apply gentle pressure (if needed) to begin flowing the solvent through the silica.
-
Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks. Monitor the separation by periodically spotting the collected fractions onto a TLC plate and visualizing them under a UV lamp.
-
Isolation: Combine the fractions that contain the pure product (as determined by TLC) and remove the solvent under reduced pressure to isolate the purified compound.
Protocol 3: Recrystallization
-
Solvent Selection: Choose a solvent in which the product is highly soluble at elevated temperatures but poorly soluble at room temperature or below.
-
Dissolution: Place the crude solid in a flask and add the minimum amount of hot solvent required to fully dissolve it.
-
Cooling: Allow the hot solution to cool slowly to room temperature. Crystal formation should begin. For maximum yield, the flask can then be placed in an ice bath.[4]
-
Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.[4]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or air-dry them to remove all traces of solvent.
Mandatory Visualizations
Caption: General workflow for the purification of benzodioxole derivatives.
Caption: Primary impurity formation pathway via hydrolysis.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. dovepress.com [dovepress.com]
- 6. Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. worldresearchersassociations.com [worldresearchersassociations.com]
- 8. Separation of 2,2-DICHLORO-1,3-BENZODIOXOLE on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. benchchem.com [benchchem.com]
"managing temperature control in Friedel-Crafts reactions with 1,3-Benzodioxole-4-carbonyl chloride"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for managing temperature control in Friedel-Crafts acylation reactions involving 1,3-Benzodioxole-4-carbonyl chloride. This resource is intended for researchers, scientists, and drug development professionals to help ensure successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is temperature control so critical in the Friedel-Crafts acylation of 1,3-Benzodioxole?
A1: Temperature control is paramount for several reasons. Firstly, the Friedel-Crafts acylation is a highly exothermic reaction.[1] Without proper cooling, the reaction temperature can rise uncontrollably, leading to a higher rate of side reactions and the formation of unwanted byproducts, which can complicate purification and reduce the overall yield of the desired product. Secondly, excessively high temperatures can lead to the decomposition of reactants or the product.[2] Maintaining a specific, low-temperature range is crucial for maximizing selectivity and ensuring the integrity of the final product.
Q2: What is the optimal temperature range for the Friedel-Crafts acylation of 1,3-Benzodioxole with 1,3-Benzodioxole-4-carbonyl chloride?
A2: For the Friedel-Crafts acylation of 1,3-Benzodioxole, a temperature range of 0-5 °C is often recommended.[3] This low temperature helps to moderate the exothermic nature of the reaction and minimize the formation of byproducts. However, the optimal temperature can be influenced by the specific substrate, solvent, and Lewis acid catalyst used.
Q3: What are the potential consequences of inadequate temperature control?
A3: Failure to maintain the recommended temperature can lead to several undesirable outcomes, including:
-
Reduced Yield: Overheating can promote side reactions, consuming the starting materials and lowering the yield of the desired acylated product.[2]
-
Formation of Impurities: Higher temperatures can lead to polysubstitution, where more than one acyl group is added to the aromatic ring, and other side reactions.[4]
-
Decomposition: The reactants, product, or the Lewis acid catalyst complex can decompose at elevated temperatures.[2]
-
Runaway Reaction: In a worst-case scenario, the exothermic reaction can accelerate, leading to a dangerous and uncontrolled increase in temperature and pressure.
Q4: How can I effectively monitor the internal temperature of the reaction?
A4: It is crucial to use a calibrated thermometer or a thermocouple probe placed directly in the reaction mixture, ensuring the tip is submerged below the surface of the liquid but not touching the walls of the flask. This provides an accurate reading of the internal reaction temperature, which can differ significantly from the temperature of the cooling bath.
Troubleshooting Guide
This guide addresses common issues related to temperature control during the Friedel-Crafts acylation of 1,3-Benzodioxole.
| Issue | Potential Cause | Troubleshooting Steps |
| Reaction temperature rapidly increases above 10°C upon addition of the Lewis acid. | The addition of the Lewis acid (e.g., AlCl₃) is too fast. The reaction is highly exothermic. | 1. Add the Lewis acid portion-wise at a very slow rate. 2. Ensure the reaction flask is adequately immersed in an efficient cooling bath (e.g., ice-water slurry). 3. Maintain vigorous stirring to ensure even heat distribution. |
| The temperature remains low, and the reaction does not seem to proceed. | 1. The Lewis acid catalyst is inactive due to moisture contamination. 2. The starting materials are of poor quality. | 1. Ensure all glassware is thoroughly dried, and use anhydrous solvents and reagents.[2][5] 2. Use a freshly opened or purified Lewis acid catalyst. 3. Verify the purity of the 1,3-Benzodioxole and 1,3-Benzodioxole-4-carbonyl chloride. |
| A significant amount of dark, tar-like material is formed. | The reaction temperature was too high, leading to decomposition and side reactions. | 1. Improve the efficiency of the cooling bath. 2. Slow down the rate of addition of the acylating agent. 3. Ensure accurate monitoring of the internal reaction temperature. |
| Low yield of the desired product with multiple spots on TLC. | Poor temperature control leading to the formation of multiple byproducts. | 1. Strictly maintain the reaction temperature within the recommended range (e.g., 0-5 °C). 2. Optimize the rate of addition of the reactants. 3. Consider using a milder Lewis acid catalyst, which may require a slightly higher temperature but can offer better selectivity. |
Quantitative Data Summary
The following table summarizes typical quantitative parameters for a Friedel-Crafts acylation of 1,3-Benzodioxole.
| Parameter | Value | Reference |
| Reactants | ||
| 1,3-Benzodioxole | 122 g | [3] |
| Butanoyl Chloride (as an example acylating agent) | 106.5 g | [3] |
| Catalyst | ||
| Zinc Oxide (ZnO) | 41 g | [3] |
| Zinc Chloride (ZnCl₂) | 7 g | [3] |
| Solvent | ||
| Dichloromethane (CH₂Cl₂) | 190 g | [3] |
| Reaction Conditions | ||
| Temperature | 0-5 °C | [3] |
| Reaction Time | 4 hours | [3] |
Detailed Experimental Protocol
This protocol describes a general procedure for the Friedel-Crafts acylation of an aromatic compound, which can be adapted for 1,3-Benzodioxole and 1,3-Benzodioxole-4-carbonyl chloride.
Materials:
-
1,3-Benzodioxole
-
1,3-Benzodioxole-4-carbonyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Thermometer or thermocouple
-
Ice bath
-
Condenser with a drying tube (e.g., filled with CaCl₂)
-
Separatory funnel
Procedure:
-
Setup: Assemble a clean, dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a condenser fitted with a drying tube. The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.[5]
-
Initial Mixture: In the flask, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.
-
Cooling: Cool the suspension to 0 °C in an ice bath with continuous stirring.
-
Acyl Chloride Addition: Slowly add 1,3-Benzodioxole-4-carbonyl chloride (1.1 equivalents) to the stirred suspension via the dropping funnel, ensuring the internal temperature is maintained at 0-5 °C.
-
Substrate Addition: Dissolve 1,3-Benzodioxole (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add this solution dropwise to the reaction mixture at 0 °C over a period of 30 minutes to an hour.
-
Reaction: Stir the reaction mixture at 0-5 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture over crushed ice and concentrated HCl.[6] This is an exothermic process, so caution is necessary. The use of ice helps to control the temperature during the quenching of the reactive aluminum chloride.[6]
-
Workup:
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.[3]
-
-
Product Isolation: Filter to remove the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by a suitable method, such as recrystallization or column chromatography.
Visualizations
Caption: Workflow for troubleshooting temperature control issues.
Caption: Key factors that influence the exothermicity of the reaction.
References
"removal of unreacted 1,3-Benzodioxole-4-carbonyl chloride from reaction mixture"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the removal of unreacted 1,3-Benzodioxole-4-carbonyl chloride from reaction mixtures.
Troubleshooting Guides
Issue 1: Incomplete Removal of 1,3-Benzodioxole-4-carbonyl chloride After Aqueous Workup
| Potential Cause | Troubleshooting & Optimization |
| Ineffective Quenching | Ensure the quenching agent (e.g., saturated aqueous sodium bicarbonate, sodium acetate, or a dilute base like 5% aqueous sodium hydroxide) is added slowly and with vigorous stirring to neutralize all the unreacted acyl chloride.[1] The hydrolysis of the acyl chloride to the corresponding carboxylic acid increases its water solubility, facilitating its removal into the aqueous layer. |
| Insufficient Extraction | Perform multiple extractions (at least 2-3 times) with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) to ensure the complete transfer of the desired product into the organic phase.[2] |
| Emulsion Formation | If an emulsion forms during extraction, it can trap the unreacted starting material. To break the emulsion, add a small amount of brine (saturated NaCl solution) or allow the mixture to stand for a longer period. |
| pH of Aqueous Layer | Ensure the pH of the aqueous layer after quenching is basic. This will keep the hydrolyzed acyl chloride (1,3-Benzodioxole-4-carboxylic acid) in its deprotonated, more water-soluble salt form, preventing it from partitioning back into the organic layer. |
Issue 2: Presence of 1,3-Benzodioxole-4-carboxylic acid as an Impurity in the Final Product
| Potential Cause | Troubleshooting & Optimization |
| Hydrolysis of Acyl Chloride | 1,3-Benzodioxole-4-carbonyl chloride is moisture-sensitive and can hydrolyze to the corresponding carboxylic acid upon exposure to water in the reaction mixture or during workup.[3] |
| Incomplete Separation During Extraction | If the pH of the aqueous layer is not sufficiently basic during the workup, the carboxylic acid may not be fully deprotonated and can be extracted into the organic layer along with the product. |
| Mitigation and Removal | - Anhydrous Conditions: Ensure the reaction is carried out under strictly anhydrous conditions using dry solvents and glassware.[3] - Basic Wash: During the aqueous workup, wash the organic layer with a basic solution (e.g., saturated sodium bicarbonate) to extract the acidic impurity. - Chromatography: If the impurity persists, column chromatography on silica gel can be used to separate the desired product from the more polar carboxylic acid.[2][4][5] |
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method to quench unreacted 1,3-Benzodioxole-4-carbonyl chloride?
A1: The most common method is to slowly add the reaction mixture to a stirred, cold (0-5 °C) solution of a weak base, such as saturated aqueous sodium bicarbonate or sodium acetate.[1] This method is effective because it neutralizes the acyl chloride, converting it to the more water-soluble carboxylate salt, which can then be easily separated during an aqueous workup.
Q2: How can I confirm that all the unreacted 1,3-Benzodioxole-4-carbonyl chloride has been removed?
A2: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the removal of the starting material. A small aliquot of the organic layer can be spotted on a TLC plate alongside a reference spot of the starting material. The absence of the starting material spot in the product lane indicates its complete removal. For more quantitative analysis, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) can be employed.
Q3: Can I use distillation to remove unreacted 1,3-Benzodioxole-4-carbonyl chloride?
A3: Distillation can be a viable method if there is a significant difference in the boiling points of the unreacted acyl chloride and the desired product.[1][4][6] However, vacuum distillation is often required to prevent thermal decomposition of the product. It is crucial to check the boiling points and thermal stability of all components in the mixture before attempting distillation.
Q4: My desired product is also base-sensitive. How should I quench the reaction?
A4: If your product is sensitive to strong bases, you can use a milder quenching agent like saturated aqueous ammonium chloride or simply quench with ice-cold water. The subsequent aqueous workup should be performed quickly. Alternatively, a non-aqueous workup followed by purification techniques that do not involve basic conditions, such as column chromatography on silica gel, would be more appropriate.
Data Presentation
The following table summarizes the effectiveness of common purification techniques for the removal of unreacted 1,3-Benzodioxole-4-carbonyl chloride. The values are representative and can vary based on the specific reaction conditions and the properties of the desired product.
| Purification Method | Typical Purity of Final Product | Typical Recovery of Desired Product | Key Considerations |
| Aqueous Workup (Quenching & Extraction) | 85-95% | >90% | Efficiency depends on the choice of quenching agent and extraction solvent. |
| Column Chromatography | >98% | 70-90% | Effective for removing polar impurities like the hydrolyzed carboxylic acid.[2][4][5] |
| Recrystallization | >99% | 60-85% | Requires a suitable solvent system where the product has low solubility at low temperatures and impurities are either highly soluble or insoluble. |
| Distillation | >97% | 75-95% | Only suitable if the product is thermally stable and has a significantly different boiling point from the acyl chloride.[1][4][6] |
Experimental Protocols
Protocol 1: Standard Quenching and Aqueous Workup
-
Preparation: Prepare a quenching solution of saturated aqueous sodium bicarbonate in a separate flask, cooled to 0 °C in an ice bath.
-
Quenching: Slowly add the reaction mixture dropwise to the cold, vigorously stirred quenching solution. Monitor for gas evolution (CO2) and control the addition rate to prevent excessive foaming.
-
Extraction: Once the quenching is complete (gas evolution ceases), transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).[2]
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl (if the product is not acid-sensitive), water, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[1]
Protocol 2: Purification by Column Chromatography
-
Sample Preparation: Dissolve the crude product obtained from the workup in a minimal amount of a non-polar solvent (e.g., dichloromethane or toluene).
-
Column Packing: Pack a glass column with silica gel using a suitable eluent system (e.g., a mixture of petroleum ether and ethyl acetate). The polarity of the eluent should be determined beforehand by TLC analysis.
-
Loading and Elution: Carefully load the prepared sample onto the top of the silica gel bed. Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Visualizations
Caption: Experimental workflow for the removal of unreacted 1,3-Benzodioxole-4-carbonyl chloride.
References
"impact of steric hindrance on the reactivity of 1,3-Benzodioxole-4-carbonyl chloride"
For Researchers, Scientists, and Drug Development Professionals
This guide addresses the impact of steric hindrance on the reactivity of 1,3-Benzodioxole-4-carbonyl chloride, providing troubleshooting advice and experimental protocols to help navigate challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What causes the steric hindrance in 1,3-Benzodioxole-4-carbonyl chloride?
A1: The steric hindrance in 1,3-Benzodioxole-4-carbonyl chloride arises from its specific substitution pattern. The carbonyl chloride group is located at the 4-position of the 1,3-benzodioxole ring system. The adjacent fused dioxole ring, particularly the oxygen atom at the 3-position and the methylene bridge, creates a crowded environment around the electrophilic carbonyl carbon. This bulkiness impedes the approach of nucleophiles, slowing down reactions.
Q2: How does the reactivity of 1,3-Benzodioxole-4-carbonyl chloride compare to a simpler acyl chloride like benzoyl chloride?
A2: Due to steric hindrance, 1,3-Benzodioxole-4-carbonyl chloride is generally less reactive than non-hindered aryl acyl chlorides like benzoyl chloride.[1] The bulky neighboring group physically blocks the path of incoming nucleophiles, increasing the activation energy of the reaction.[2] While the electronic properties of the benzodioxole ring also play a role, the steric effect is a primary determinant of its reduced reactivity, especially with larger nucleophiles.[3]
Q3: Which types of reactions are most affected by this steric hindrance?
A3: Reactions involving bulky nucleophiles are most significantly affected. For example, reactions with secondary amines, tertiary alcohols, or highly substituted anilines will be considerably slower and may result in lower yields compared to reactions with smaller nucleophiles like ammonia, primary amines, or methanol.[3][4]
Q4: What are the common side reactions to watch out for?
A4: The primary side reaction is hydrolysis. Acyl chlorides are highly sensitive to moisture, and any water in the reaction mixture will convert the acyl chloride to the corresponding, and much less reactive, carboxylic acid (1,3-benzodioxole-4-carboxylic acid).[3][5] Under harsh conditions (e.g., high temperatures for prolonged periods), decomposition or polymerization may also occur, though this is less common.
Troubleshooting Guide
Problem: My reaction is slow, incomplete, or fails to proceed.
| Potential Cause | Recommended Solution |
| Insufficient Reactivity | The combination of steric hindrance from the acyl chloride and a weak or hindered nucleophile is preventing the reaction. |
| Moisture Contamination | The acyl chloride has hydrolyzed to the unreactive carboxylic acid. |
| Sub-optimal Temperature | The reaction lacks sufficient energy to overcome the activation barrier imposed by steric hindrance. |
| Poor Nucleophile | The nucleophile (e.g., an electron-deficient amine or a hindered alcohol) is not reactive enough to attack the sterically shielded carbonyl carbon. |
Problem: The reaction yields are consistently low.
| Potential Cause | Recommended Solution |
| Steric Hindrance | The steric bulk of both the acyl chloride and the nucleophile is leading to an unfavorable reaction equilibrium or slow kinetics. |
| Reagent Purity | Impurities in the starting materials or solvents are interfering with the reaction. |
| Ineffective Base | The base used to scavenge the HCl by-product may be too hindered itself or not basic enough, allowing HCl to protonate the nucleophile and render it inactive. |
Quantitative Data Summary
| Nucleophile | Steric Bulk | Expected Reactivity with Benzoyl Chloride (Reference) | Expected Relative Reactivity with 1,3-Benzodioxole-4-carbonyl chloride | Notes |
| Ammonia (NH₃) | Low | Very High | High | Smallest amine nucleophile, least affected by steric hindrance. |
| Primary Amine (R-NH₂) | Low-Medium | High | Moderate to High | Reactivity will decrease as the 'R' group size increases. |
| Secondary Amine (R₂-NH) | Medium-High | Moderate | Low to Moderate | Significantly impacted by steric hindrance from both reactants. |
| Tertiary Alcohol (R₃-C-OH) | High | Very Low | Very Low / Negligible | Reaction is highly disfavored due to severe steric clash.[3] |
| Methanol (CH₃OH) | Low | High | High | Small alcohol, minimal steric hindrance. |
| Water (H₂O) | Low | Very High | High | Hydrolysis is a fast and common side reaction.[7] |
Experimental Protocols
Protocol: Amide Synthesis with a Primary Amine (e.g., Benzylamine)
This protocol outlines the synthesis of N-benzyl-1,3-benzodioxole-4-carboxamide, incorporating modifications to address the steric hindrance of the acyl chloride.
Materials:
-
1,3-Benzodioxole-4-carbonyl chloride (1.0 eq)
-
Benzylamine (1.1 eq)
-
Triethylamine (Et₃N) (1.5 eq) or Pyridine
-
4-Dimethylaminopyridine (DMAP) (0.1 eq, catalyst)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture contamination.
-
Dissolution: In a round-bottom flask, dissolve 1,3-Benzodioxole-4-carbonyl chloride (1.0 eq) and DMAP (0.1 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Amine and Base: In a separate flask, prepare a solution of benzylamine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Reaction: Add the amine/base solution dropwise to the cooled acyl chloride solution over 15-20 minutes with vigorous stirring.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting acyl chloride is consumed. Due to steric hindrance, longer reaction times may be necessary compared to unhindered acyl chlorides.[]
-
Workup:
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the pure N-benzyl-1,3-benzodioxole-4-carboxamide.
-
Visualizations
Caption: Steric hindrance around the carbonyl group of 1,3-Benzodioxole-4-carbonyl chloride.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Structure-activity relationships for the degradation reaction of 1-beta-O-acyl glucuronides. Part 3: Electronic and steric descriptors predicting the reactivity of aralkyl carboxylic acid 1-beta-O-acyl glucuronides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. reddit.com [reddit.com]
- 5. chemrevise.org [chemrevise.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. chemguide.co.uk [chemguide.co.uk]
"work-up procedures to minimize emulsion formation in Friedel-Crafts acylation"
Technical Support Center: Work-Up Procedures for Friedel-Crafts Acylation
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing and managing emulsion formation during the work-up of Friedel-Crafts acylation reactions.
Frequently Asked Questions (FAQs)
Q1: What is an emulsion and why does it commonly form during the work-up of Friedel-Crafts acylation reactions?
An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and an aqueous solution, where one liquid is dispersed as microscopic droplets within the other.[1] During the work-up of Friedel-Crafts acylation, emulsions are frequently encountered due to several factors:
-
Formation of Aluminum Salt Precipitates: The quenching of the aluminum chloride (AlCl₃) catalyst with water or dilute acid generates fine, gelatinous precipitates of aluminum salts (e.g., aluminum hydroxide). These solid particles can accumulate at the interface between the organic and aqueous layers, acting as stabilizers for the emulsion.[1]
-
Presence of Surfactant-like Byproducts: The reaction mixture may contain amphiphilic byproducts that can act as surfactants, reducing the interfacial tension between the two liquid phases and promoting emulsion stability.[1]
-
Vigorous Agitation: Excessive shaking of the separatory funnel increases the surface area between the organic and aqueous phases, which can facilitate the formation of a stable emulsion.[1]
Q2: What is the first and simplest step to take if an emulsion forms?
Patience can often be the most effective initial step. Allow the separatory funnel to stand undisturbed for 10 to 30 minutes.[1] In many cases, the emulsion will break or at least decrease in size as the droplets coalesce over time. Gentle swirling or tapping of the funnel may also help to expedite this process.[1]
Q3: How can I prevent emulsion formation from the outset?
Proactive measures are often more effective than trying to break a stable emulsion.[1] Consider the following preventative strategies:
-
Modified Quenching Procedure: Instead of quenching the reaction mixture directly with water or ice, try pouring the reaction mixture slowly onto a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.[2] The acidic conditions help to keep the aluminum salts dissolved in the aqueous layer, preventing the formation of precipitates that stabilize emulsions.[3]
-
Controlled Agitation: When performing extractions, use gentle swirling or invert the separatory funnel slowly rather than vigorous shaking. This minimizes the energy input that can lead to emulsion formation.[4]
-
Solvent Choice: The choice of organic solvent can influence the likelihood of emulsion formation. While not always feasible to change, solvents with a higher interfacial tension with water may form less stable emulsions.[5]
Q4: Can the order of addition during quenching make a difference?
Yes, the order of addition is critical. The reaction mixture should always be added slowly to the quenching solution (e.g., ice/HCl). This ensures that the highly exothermic reaction of water with the Lewis acid catalyst is well-controlled, minimizing the risk of localized boiling and violent splashing.[6]
Troubleshooting Guide
This guide provides a systematic approach to resolving emulsions encountered during the work-up of Friedel-Crafts acylation reactions.
Problem: A stable emulsion has formed and does not break upon standing.
Follow these steps sequentially to address the issue:
Step 1: Salting Out
-
Action: Add a saturated solution of sodium chloride (brine) or solid NaCl to the separatory funnel and mix gently.[1]
-
Principle: This increases the ionic strength of the aqueous layer, which reduces the solubility of organic components in the aqueous phase and promotes phase separation.[7]
Step 2: pH Adjustment
-
Action: Carefully add a dilute acid (e.g., HCl) or base (e.g., NaOH).
-
Principle: This can alter the charge on any surfactant-like byproducts, disrupting their ability to stabilize the emulsion.[1] This is particularly useful when using chlorinated solvents with a basic aqueous phase.[8]
Step 3: Filtration through a Filter Aid
-
Action: Filter the entire emulsified mixture through a pad of a filter aid like Celite®.[1]
-
Principle: This physically removes the fine solid particles (e.g., aluminum salts) that are often the primary cause of the emulsion, allowing the two liquid phases to separate in the filtrate.[8]
Step 4: Solvent Addition
-
Action: Add a small amount of the organic solvent used for the extraction. In some stubborn cases, a different solvent like methanol (if compatible with the product) can be added.[1]
-
Principle: Diluting the organic phase can sometimes break concentration-dependent emulsions.[9]
Step 5: Centrifugation
-
Action: For small to medium scale reactions, transfer the mixture to centrifuge tubes and spin at a moderate speed.[1]
-
Principle: The mechanical force applied during centrifugation will compel the denser phase to the bottom, effectively breaking the emulsion.[7] This is often a highly effective method.[1]
Quantitative Data Summary
The following table summarizes various techniques and their effectiveness in managing emulsions. Quantitative data in this area is often case-specific, but these general guidelines can inform procedural choices.
| Method | Principle of Action | Advantages | Disadvantages | Typical Application/Scale |
| Patience/Gentle Swirling | Allows for natural coalescence of droplets. | Simple, no reagents added. | Can be time-consuming; may not work for stable emulsions. | All scales; first step to try. |
| "Salting Out" (Brine/NaCl) | Increases ionic strength of the aqueous layer. | Simple, fast, and generally effective.[1] | Increases salt concentration in aqueous waste; may not work for highly stable emulsions.[1] | All scales. |
| pH Adjustment | Alters the charge on surfactant-like molecules.[1] | Can be very effective for specific emulsion types.[1] | Risk of product decomposition if the compound is pH-sensitive.[1] | All scales, with caution. |
| Filtration (Celite®) | Physically removes solid emulsion stabilizers.[8] | Very effective for emulsions stabilized by suspended solids.[1][8] | Can be slow; potential for minor product loss on the filter aid.[1] | All scales. |
| Solvent Addition | Dilutes the organic phase.[9] | Simple and can be effective for concentration-dependent emulsions.[1] | Increases total volume; a different solvent complicates removal later.[1] | All scales. |
| Gentle Heating | Reduces the viscosity of the emulsion.[7] | Can facilitate phase separation. | Risk of product decomposition with excessive heat.[7] | Small to medium scales, with caution. |
| Centrifugation | Mechanical force separates phases based on density.[7] | Highly effective, often a reliable method.[1] | Requires a suitable centrifuge; not practical for very large volumes.[1] | Small to medium scales. |
| Freezing | Ice crystal formation can physically break the emulsion.[7] | An alternative physical method. | Requires time for freezing and thawing; may not be suitable for all solvent systems. | Small to medium scales. |
Experimental Protocols
Protocol 1: Preventative Work-Up Procedure for Friedel-Crafts Acylation
-
Preparation: In a separate beaker, prepare a mixture of crushed ice and concentrated hydrochloric acid.[10]
-
Quenching: Once the Friedel-Crafts acylation is complete, cool the reaction mixture to 0 °C. Slowly and carefully pour the reaction mixture into the beaker containing the ice and HCl with vigorous stirring.[3]
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer one or two times with the same organic solvent used in the reaction.[10]
-
Washing: Combine the organic layers. Wash sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution (venting frequently to release CO₂), and finally with a saturated sodium chloride (brine) solution.[3]
-
Drying and Isolation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[3][10]
Protocol 2: Breaking an Emulsion by Filtration through Celite®
-
Prepare the Filter Pad: Place a piece of filter paper in a Büchner funnel appropriately sized for your volume. Add a 1-2 cm layer of Celite® to the funnel.[1]
-
Wet the Pad: Wet the Celite® pad with the organic solvent used in your extraction and apply a vacuum to ensure the pad is compact and even.
-
Filtration: Remove the vacuum and pour the entire emulsified mixture onto the Celite® pad.
-
Re-apply Vacuum: Re-apply the vacuum. The liquid that passes through should be a clear, biphasic mixture.[1]
-
Separation: Transfer the filtrate to a clean separatory funnel and allow the layers to settle. Drain and collect the separated layers.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Workup [chem.rochester.edu]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. websites.umich.edu [websites.umich.edu]
Validation & Comparative
A Comparative Guide to the Spectroscopic Analysis of 1,3-Benzodioxole Carboxamides
¹H and ¹³C NMR Data Presentation
The following tables summarize the ¹H and ¹³C NMR chemical shifts for 1,3-benzodioxole and an N-phenyl-1,3-benzodioxole-5-carboxamide derivative. The data for the carboxamide illustrates the influence of the amide substituent on the chemical shifts of the benzodioxole core. The analysis is crucial for researchers in identifying and characterizing novel derivatives.
Table 1: ¹H NMR Chemical Shift Data (ppm)
| Proton | 1,3-Benzodioxole¹ | N-phenylbenzo[d][1][2]dioxole-5-carboxamide² [3] | Expected Range for 1,3-Benzodioxole-4-carboxamides |
| H-4 | 6.81 (m) | 7.63 (dd, J = 8.2, 1.4 Hz) | 7.50 - 7.80 |
| H-5 | 6.81 (m) | - | 6.90 - 7.20 |
| H-6 | 6.81 (m) | 7.09 (d, J = 8.2 Hz) | 6.90 - 7.20 |
| H-7 | 6.81 (m) | 7.57 (d, J = 1.8 Hz) | 7.30 - 7.60 |
| O-CH₂-O | 5.90 (s) | 6.19 (s) | 6.00 - 6.20 |
| N-H | - | 10.10 (s) | 8.00 - 10.50 |
| Phenyl H | - | 7.06-7.85 (m) | Dependent on N-substituent |
¹Data obtained from CDCl₃ solvent.[4] ²Data obtained from DMSO-d₆ solvent.[3]
Table 2: ¹³C NMR Chemical Shift Data (ppm)
| Carbon | 1,3-Benzodioxole³ | N-phenylbenzo[d][1][2]dioxole-5-carboxamide² [3] | Expected Range for 1,3-Benzodioxole-4-carboxamides |
| C-4 | 108.2 | 123.30 | ~125 - 130 |
| C-5 | 121.5 | - | ~108 - 112 |
| C-6 | 121.5 | 108.19 | ~120 - 125 |
| C-7 | 108.2 | 108.39 | ~108 - 112 |
| C-3a | 147.9 | 150.50 | ~148 - 152 |
| C-7a | 147.9 | 147.84 | ~146 - 150 |
| O-CH₂-O | 101.1 | 102.27 | ~101 - 103 |
| C=O | - | 164.95 | ~164 - 168 |
| Phenyl C | - | 120.83 - 139.70 | Dependent on N-substituent |
³Data obtained from CDCl₃ solvent. ²Data obtained from DMSO-d₆ solvent.[3]
Comparative Analysis with Alternative Techniques
While NMR is the primary tool for structural elucidation of these compounds, other spectroscopic techniques provide complementary information:
-
Infrared (IR) Spectroscopy : This technique is particularly useful for identifying the functional groups present. For N-phenylbenzo[d][1][2]dioxole-5-carboxamide, a characteristic amide carbonyl (C=O) stretch is observed around 1649 cm⁻¹.[3] The N-H stretch is also a key diagnostic peak.
-
High-Resolution Mass Spectrometry (HRMS) : HRMS is essential for confirming the molecular formula of the synthesized compounds. For instance, the [M+H]⁺ ion for N-phenylbenzo[d][1][2]dioxole-5-carboxamide was calculated as 242.0817 and observed at 242.0814, confirming its elemental composition.[3]
-
Single Crystal X-ray Diffraction : When suitable crystals can be grown, this technique provides unambiguous determination of the three-dimensional molecular structure, which can then be correlated with the NMR data.
NMR spectroscopy, however, remains unparalleled in its ability to provide detailed information about the connectivity and chemical environment of individual atoms within the molecule.
Experimental Protocols
A generalized experimental protocol for the NMR analysis of 1,3-benzodioxole-4-carboxamides is provided below, based on methodologies reported in the literature.[3][5]
1. Sample Preparation
-
Weigh approximately 5-10 mg of the purified 1,3-benzodioxole-4-carboxamide derivative.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical, as chemical shifts can vary.[6]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
2. NMR Data Acquisition
-
NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[3][5]
-
¹H NMR Spectroscopy :
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Spectroscopy :
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters include a spectral width of 200-220 ppm and a significantly larger number of scans compared to ¹H NMR to achieve adequate signal intensity.
-
-
2D NMR Spectroscopy (Optional but Recommended) :
-
Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed for unambiguous assignment of all proton and carbon signals, especially for complex derivatives.
-
3. Data Processing and Analysis
-
Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).
-
Integrate the ¹H NMR signals to determine the relative number of protons.
-
Analyze the coupling constants (J-values) in the ¹H NMR spectrum to deduce the connectivity of protons.
-
Assign all peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecular structure.
Workflow and Logic Visualization
The following diagram illustrates the general workflow for the NMR analysis of 1,3-benzodioxole-4-carboxamides, from sample synthesis to final structural confirmation.
Caption: Workflow for NMR Analysis of 1,3-Benzodioxole-4-carboxamides.
References
- 1. tandf.figshare.com [tandf.figshare.com]
- 2. researchgate.net [researchgate.net]
- 3. Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,3-Benzodioxole(274-09-9) 1H NMR [m.chemicalbook.com]
- 5. worldresearchersassociations.com [worldresearchersassociations.com]
- 6. scs.illinois.edu [scs.illinois.edu]
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 1,3-Benzodioxole-4-carbonyl Chloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation patterns of 1,3-benzodioxole-4-carbonyl chloride and its derivatives. Understanding these fragmentation pathways is essential for the structural elucidation and identification of these compounds in complex mixtures, which are often encountered in synthetic chemistry and drug development. This document objectively compares the predicted fragmentation of the parent compound with its substituted analogues, supported by established principles of mass spectrometry.
Predicted Fragmentation of 1,3-Benzodioxole-4-carbonyl Chloride
Electron Ionization (EI) is a hard ionization technique that bombards molecules with high-energy electrons (~70 eV), causing the ejection of an electron to form a molecular radical cation (M+•).[1] This high-energy process induces extensive and reproducible fragmentation, providing a detailed structural fingerprint of the analyte.[2]
For aromatic acyl chlorides, the fragmentation is typically dominated by processes involving the acyl chloride group and the stable aromatic ring.[3][4] The primary fragmentation event for an acyl chloride is the loss of the chlorine radical to form a highly stable acylium ion.[3][5] Subsequent fragmentation often involves the loss of a neutral carbon monoxide (CO) molecule.[3]
The predicted fragmentation pathway for the parent compound, 1,3-benzodioxole-4-carbonyl chloride (Molecular Weight: 184 g/mol for ³⁵Cl isotope), is as follows:
-
Molecular Ion Formation: The initial event is the formation of the molecular ion [C₈H₅ClO₃]⁺• at m/z 184 . Due to the stable aromatic system, this peak is expected to be observable.[4] A smaller peak at m/z 186 will also be present, corresponding to the ³⁷Cl isotope.[6]
-
Formation of the Acylium Ion: The most favorable initial fragmentation is the cleavage of the C-Cl bond to release a chlorine radical, forming the 1,3-benzodioxole-4-carbonylium ion at m/z 149 . This is a characteristic fragmentation for acyl chlorides.[3]
-
Loss of Carbon Monoxide: The acylium ion readily loses a neutral carbon monoxide molecule (28 Da) to form the 1,3-benzodioxole cation at m/z 121 .[5]
-
Ring Fragmentation: The benzodioxole cation (m/z 121) may undergo further fragmentation. Common pathways for such heterocyclic systems can include the loss of formaldehyde (CH₂O, 30 Da) to yield a fragment at m/z 91 , or the loss of carbon monoxide (CO, 28 Da) to produce a fragment at m/z 93 . Further loss of CO from the m/z 93 ion can result in a fragment at m/z 65 .
The table below summarizes the major predicted fragments for 1,3-benzodioxole-4-carbonyl chloride.
| Proposed Fragment Structure | m/z (for ³⁵Cl) | Neutral Loss | Description |
| [C₈H₅ClO₃]⁺• | 184 | - | Molecular Ion |
| [C₈H₅O₃]⁺ | 149 | Cl• | Acylium Ion (Loss of Chlorine) |
| [C₇H₅O₂]⁺ | 121 | CO | 1,3-Benzodioxole Cation (Loss of Carbon Monoxide) |
| [C₆H₅O]⁺ | 93 | CO | Ring Fragmentation |
| [C₅H₅]⁺ | 65 | CO | Ring Fragmentation |
Comparative Fragmentation of Substituted Derivatives
The presence of substituents on the aromatic ring will alter the mass-to-charge ratio of the molecular ion and its subsequent fragments. The fundamental fragmentation pathways, however, are expected to remain similar. The following table compares the predicted key fragment masses for the parent compound with a methoxy-substituted and a nitro-substituted derivative.
| Compound | Molecular Formula | MW ( g/mol ) | m/z [M]⁺• | m/z [M-Cl]⁺ | m/z [M-Cl-CO]⁺ |
| 1,3-Benzodioxole-4-carbonyl chloride | C₈H₅ClO₃ | 184.58 | 184 | 149 | 121 |
| 6-Methoxy-1,3-benzodioxole-4-carbonyl chloride | C₉H₇ClO₄ | 214.60 | 214 | 179 | 151 |
| 6-Nitro-1,3-benzodioxole-4-carbonyl chloride | C₈H₄ClNO₅ | 229.57 | 229 | 194 | 166 |
Note: Masses are calculated using the most common isotopes (¹²C, ¹H, ¹⁶O, ³⁵Cl, ¹⁴N).
This comparative data illustrates how functional group additions predictably shift the mass spectrum, allowing for the identification of analogues within this chemical class.
Visualization of Fragmentation Pathway
The following diagram illustrates the primary predicted fragmentation cascade for 1,3-benzodioxole-4-carbonyl chloride.
Caption: Predicted EI-MS fragmentation pathway of 1,3-benzodioxole-4-carbonyl chloride.
Experimental Protocols
A general experimental protocol for the analysis of 1,3-benzodioxole-4-carbonyl chloride derivatives using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source is provided below.
1. Sample Preparation
-
Dissolve the acyl chloride sample in a dry, inert solvent (e.g., dichloromethane or hexane) to a final concentration of approximately 1 mg/mL.[3]
-
It is critical to use anhydrous conditions and solvents to prevent the hydrolysis of the acyl chloride to the corresponding carboxylic acid.[3]
2. GC-MS Instrumentation and Conditions
-
System: A standard Gas Chromatograph coupled to a Mass Spectrometer with an EI source (e.g., Agilent 7890B GC with 5977A MSD or equivalent).[3]
-
Injector: Split/splitless injector, typically operated in splitless mode for maximum sensitivity.
-
Injector Temperature: 250 °C.[3]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
GC Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase at 10 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes. (This program should be optimized based on the specific derivatives being analyzed).
-
3. Mass Spectrometer Conditions
-
Ionization Source: Electron Ionization (EI).[7]
-
Ionization Energy: 70 eV.[1]
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-500.
-
Data Acquisition: Full scan mode.
By following this protocol, reproducible mass spectra can be obtained, allowing for the comparison of fragmentation patterns and the identification of unknown 1,3-benzodioxole-4-carbonyl chloride derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
Confirming Ester Formation from 1,3-Benzodioxole-4-carbonyl chloride: An FTIR-Based Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The successful synthesis of ester derivatives of 1,3-benzodioxole, a scaffold present in numerous biologically active compounds, is a critical step in many drug discovery and development pipelines. Confirmation of this transformation is paramount. This guide provides a comprehensive comparison of Fourier-Transform Infrared (FTIR) spectroscopy with alternative analytical techniques for verifying the formation of esters from 1,3-Benzodioxole-4-carbonyl chloride.
FTIR Analysis: A Primary Method for Reaction Monitoring
FTIR spectroscopy is a rapid and non-destructive technique that provides definitive evidence of the conversion of an acyl chloride to an ester by monitoring changes in characteristic vibrational frequencies of key functional groups. The primary indicators of a successful reaction are the disappearance of the acyl chloride's carbonyl (C=O) stretching band and the concurrent appearance of the ester's carbonyl and carbon-oxygen (C-O) stretching bands at different wavenumbers.
Key Spectral Changes to Monitor:
-
Disappearance of the Acyl Chloride C=O Stretch: 1,3-Benzodioxole-4-carbonyl chloride is expected to exhibit a strong carbonyl absorption band at a relatively high wavenumber, typically in the range of 1785-1815 cm⁻¹. The high frequency is due to the electron-withdrawing effect of the chlorine atom.
-
Appearance of the Ester C=O Stretch: The resulting ester will show a new, strong carbonyl stretching band at a lower frequency, generally between 1735-1750 cm⁻¹ for aliphatic esters. This shift to a lower wavenumber is a clear indication of ester formation.
-
Appearance of Ester C-O Stretches: The formation of the ester is further confirmed by the appearance of one or two strong C-O stretching bands in the "fingerprint" region, typically between 1000-1300 cm⁻¹.
Quantitative Data Summary
The following table summarizes the expected and observed FTIR absorption frequencies for the reactant and a representative ester product, ethyl 1,3-benzodioxole-4-carboxylate.
| Functional Group | Compound | Expected Wavenumber (cm⁻¹) | Observed Wavenumber (cm⁻¹) |
| Acyl Chloride C=O Stretch | 1,3-Benzodioxole-4-carbonyl chloride | 1785 - 1815 | Not available |
| Ester C=O Stretch | Ethyl 1,3-benzodioxole-4-carboxylate | 1735 - 1750 | ~1740 |
| Ester C-O Stretch | Ethyl 1,3-benzodioxole-4-carboxylate | 1000 - 1300 | ~1250 and ~1100 |
| Aromatic C=C Stretch | Both | 1400 - 1600 | ~1450-1600 |
| Benzodioxole C-O-C Stretch | Both | 1030 - 1250 | ~1040 and ~1250 |
Note: An experimental spectrum for 1,3-Benzodioxole-4-carbonyl chloride was not available. The expected range is based on characteristic frequencies of acyl chlorides.
Experimental Protocol: Synthesis of Ethyl 1,3-benzodioxole-4-carboxylate
This protocol details the synthesis of a representative ester, ethyl 1,3-benzodioxole-4-carboxylate, from 1,3-Benzodioxole-4-carbonyl chloride and ethanol.
Materials:
-
1,3-Benzodioxole-4-carbonyl chloride
-
Anhydrous ethanol
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine (or another suitable base)
-
Anhydrous sodium sulfate
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve 1,3-Benzodioxole-4-carbonyl chloride (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 equivalents) to the solution.
-
Slowly add anhydrous ethanol (1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or a preliminary FTIR scan of an aliquot.
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Collect the fractions containing the pure ester and concentrate to yield the final product.
-
Obtain an FTIR spectrum of the purified product to confirm the formation of the ester.
Experimental Workflow
Caption: Workflow for the synthesis and analysis of esters from 1,3-Benzodioxole-4-carbonyl chloride.
Comparison with Alternative Analytical Methods
While FTIR is a powerful tool for confirming the functional group transformation, a comprehensive analysis often involves complementary techniques for structural elucidation and purity assessment.
| Analytical Method | Information Provided | Advantages | Limitations |
| FTIR Spectroscopy | Presence/absence of key functional groups (C=O, C-O). | Fast, non-destructive, provides clear evidence of reaction completion. | Does not provide detailed structural information or quantitative purity. |
| NMR Spectroscopy (¹H, ¹³C) | Detailed structural information, including connectivity of atoms. Confirms the formation of the new ester linkage through characteristic chemical shifts. | Provides unambiguous structural confirmation. Can be used for quantitative analysis (qNMR). | Requires more sample preparation and longer analysis time than FTIR. More expensive instrumentation. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of components in the reaction mixture and determination of their molecular weights. | Excellent for assessing purity and identifying byproducts. Provides molecular weight confirmation of the desired product. | Destructive technique. Not suitable for thermally labile compounds. |
A Comparative Guide to the Synthesis of the 1,3-Benzodioxole Moiety: Alternative Reagents and Methodologies
For Researchers, Scientists, and Drug Development Professionals
The 1,3-benzodioxole moiety, also known as methylenedioxybenzene, is a crucial structural motif present in a wide array of natural products, pharmaceuticals, and agrochemicals. Its synthesis is a cornerstone for the development of new chemical entities. This guide provides an objective comparison of traditional and alternative methods for the introduction of this important functional group, supported by experimental data and detailed protocols.
Comparison of Synthetic Methodologies
The synthesis of the 1,3-benzodioxole ring system has traditionally been dominated by the Williamson ether synthesis-like reaction of a catechol with a dihalomethane. However, concerns over harsh reaction conditions, the use of hazardous reagents, and the drive for more sustainable chemical processes have spurred the development of alternative methods. This section compares the key methodologies, with quantitative data summarized for easy reference.
Table 1: Comparison of Key Synthetic Methods for 1,3-Benzodioxole Formation
| Method | Reagents | Catalyst/Conditions | Reaction Time | Yield (%) | Advantages | Disadvantages |
| Traditional Williamson Ether Synthesis | Catechol, Dihalomethane (e.g., CH₂Cl₂, CH₂Br₂, CH₂I₂) | Strong base (e.g., NaOH, KOH), often in polar aprotic solvents (DMSO, DMF) | Several hours | 50-80 | Well-established, reliable for many substrates. | Harsh basic conditions, use of toxic and high-boiling point solvents, potential for side reactions.[1] |
| Phase-Transfer Catalysis (PTC) | Catechol, Dihalomethane | Quaternary ammonium or phosphonium salts (e.g., TBAB), aqueous base | 3-6 hours | 70-90 | Milder conditions, improved yields, avoids anhydrous conditions, easier work-up.[2][3] | Catalyst can sometimes be difficult to remove completely, requires vigorous stirring. |
| Acid-Catalyzed Condensation | Catechol, Formaldehyde or paraformaldehyde, Aldehydes/Ketones | Solid acids (e.g., HY Zeolite, carbon-based solid acids), Lewis acids, mineral acids | 3-5 hours | 80-95 | High yields and selectivity, reusable catalysts (solid acids), often milder conditions.[1][4][5] | Requires removal of water, catalyst deactivation can occur with some solid acids. |
| Microwave-Assisted Synthesis | Catechol, Benzoic acid derivatives (for 2-substituted benzodioxoles) | Polyphosphoric acid (PPA) | 30-120 sec | 60-85 | Extremely rapid reaction times, high yields, solvent-free conditions, energy efficient.[6][7][8] | Specialized equipment required, scalability can be a challenge, primarily demonstrated for substituted derivatives. |
Reaction Pathways and Mechanisms
The following diagrams illustrate the fundamental chemical transformations for the key synthetic routes discussed.
References
- 1. CN102766131A - Synthetic method of 1, 3-benzodioxole - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. crdeepjournal.org [crdeepjournal.org]
- 4. Study on catalytic synthesis of 1,3-benzodioxoles by HY zeolite - East China Normal University [pure.ecnu.edu.cn:443]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Monitoring Reactions of 1,3-Benzodioxole-4-carbonyl chloride: LC-MS, NMR, and FTIR Analysis
For researchers, scientists, and drug development professionals engaged in synthetic chemistry involving 1,3-Benzodioxole-4-carbonyl chloride, precise and real-time monitoring of reaction progress is paramount for optimizing yields, minimizing impurities, and ensuring process safety. This guide provides an objective comparison of three powerful analytical techniques for this purpose: Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier Transform Infrared (FTIR) spectroscopy.
Introduction to Analytical Techniques for Reaction Monitoring
The selection of an appropriate analytical method is a critical decision in process development, directly impacting the quality and efficiency of the chemical synthesis.[1][2][3] Each technique offers a unique set of advantages and limitations in terms of sensitivity, selectivity, speed, and the nature of the information it provides.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.[4] This technique is highly sensitive and selective, making it ideal for identifying and quantifying reactants, products, and low-level impurities in complex reaction mixtures.[5][6] Ultra-Performance Liquid Chromatography (UPLC), a high-pressure version of HPLC, offers faster analysis times and improved resolution.[7] For a reactive molecule like 1,3-Benzodioxole-4-carbonyl chloride, derivatization with a suitable nucleophile followed by LC-MS analysis can be an effective strategy.[8][9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy is a non-destructive technique that provides detailed structural information about molecules in solution.[11][12] Its inherently quantitative nature allows for the direct measurement of the concentration of different species in a reaction mixture without the need for calibration curves for each component.[13][14][15] Real-time or in-situ NMR monitoring allows for the continuous tracking of reaction kinetics.[12][16]
Fourier Transform Infrared (FTIR) Spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[17] In-situ FTIR probes can be directly immersed in a reaction vessel, enabling real-time monitoring of the disappearance of reactants and the appearance of products by tracking characteristic vibrational bands.[5][18][19][20] This technique is particularly useful for tracking changes in key functional groups, such as the carbonyl group in 1,3-Benzodioxole-4-carbonyl chloride.
Performance Comparison
The choice of analytical technique depends on the specific requirements of the reaction being monitored. The following tables provide a comparative summary of the key performance characteristics of UPLC-MS, NMR, and in-situ FTIR for monitoring reactions involving 1,3-Benzodioxole-4-carbonyl chloride.
| Feature | UPLC-MS | NMR Spectroscopy | In-situ FTIR Spectroscopy |
| Principle | Separation by chromatography, detection by mass-to-charge ratio | Nuclear spin transitions in a magnetic field | Vibrational transitions of functional groups |
| Information Provided | Molecular weight, concentration, structural fragments | Detailed molecular structure, concentration, connectivity | Functional group presence and changes, concentration |
| Sample Preparation | Dilution, quenching, possible derivatization[8][9] | Dilution in a deuterated solvent | None for in-situ measurements |
| Analysis Time | Minutes per sample[7] | Seconds to minutes per spectrum[16] | Seconds per spectrum[5][18] |
| Quantitation | Requires calibration curves for each analyte | Inherently quantitative (with proper parameters)[14][15] | Requires calibration or can be used for relative quantitation |
| Key Advantage | High sensitivity and selectivity for complex mixtures[4] | Detailed structural information and inherent quantitation[12][13] | Real-time, in-situ monitoring without sampling[5][18] |
| Key Limitation | Offline analysis, potential for sample degradation | Lower sensitivity compared to MS[21] | Potential for spectral overlap in complex mixtures |
Table 1: General Comparison of Analytical Techniques
| Performance Metric | UPLC-MS/MS | NMR Spectroscopy | In-situ FTIR Spectroscopy |
| Limit of Detection (LOD) | Low (ng/mL to pg/mL range)[6][7][22] | Higher (µg/mL to mg/mL range) | Moderate (depends on the specific band) |
| Limit of Quantitation (LOQ) | Low (ng/mL to µg/mL range)[6][7][22] | Higher (µg/mL to mg/mL range) | Moderate |
| Linear Dynamic Range | Wide (typically 3-5 orders of magnitude) | Narrower than MS | Moderate |
| Precision (RSD) | Excellent (<5%)[7] | Good (<5-10%) | Good (<5%) |
| Selectivity | Very High (based on retention time and m/z) | High (based on chemical shifts) | Moderate (potential for overlapping bands) |
Table 2: Quantitative Performance Comparison (representative values)
Experimental Protocols
Detailed and robust experimental protocols are crucial for obtaining reliable and reproducible data. The following are representative protocols for each technique that can be adapted for monitoring reactions with 1,3-Benzodioxole-4-carbonyl chloride.
UPLC-MS Method for Reaction Monitoring
This protocol describes an offline method for monitoring the progress of an acylation reaction.
1. Sample Preparation:
-
At specified time points, withdraw a small aliquot (e.g., 10 µL) of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a larger volume (e.g., 1 mL) of a suitable solvent (e.g., acetonitrile) containing a quenching agent if necessary to stop the reaction.
-
For quantitative analysis, add a known concentration of an internal standard.
-
Dilute the quenched sample to a final concentration within the linear range of the instrument.
-
Filter the sample through a 0.22 µm syringe filter before injection.
2. UPLC-MS/MS Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from a low to high percentage of mobile phase B to elute the starting material, product, and any byproducts. For example, 5% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1-5 µL.
-
MS Detector: A triple quadrupole or high-resolution mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analytes.
-
MS Method: Selected Reaction Monitoring (SRM) or full scan mode. For SRM, precursor and product ions for the starting material and product must be determined by direct infusion.
3. Data Analysis:
-
Integrate the peak areas of the starting material and product.
-
Generate a calibration curve for each analyte using standards of known concentrations.
-
Calculate the concentration of the starting material and product at each time point.
In-situ NMR Spectroscopy for Reaction Monitoring
This protocol outlines a method for real-time monitoring of a reaction in an NMR tube.
1. Sample Preparation:
-
Prepare a solution of the starting materials in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) directly in an NMR tube.
-
Add a known amount of an internal standard with a distinct, non-overlapping signal for quantitative analysis.
2. NMR Acquisition:
-
Use a standard NMR spectrometer equipped with a variable temperature unit.
-
Acquire a spectrum of the starting materials before initiating the reaction.
-
Initiate the reaction (e.g., by adding a catalyst or reactant) and immediately start acquiring a series of ¹H NMR spectra at regular time intervals.
-
Use a short acquisition time and a sufficient relaxation delay (at least 5 times the longest T₁ of the signals of interest) to ensure accurate quantification.[14]
3. Data Analysis:
-
Process the series of spectra (phasing, baseline correction).
-
Integrate the signals corresponding to unique protons of the starting material and the product.
-
The concentration of each species is proportional to the integral of its signal divided by the number of protons it represents.
-
Plot the concentration of reactants and products as a function of time to determine the reaction kinetics.
In-situ FTIR Spectroscopy for Reaction Monitoring
This protocol describes the use of an immersion FTIR probe for real-time reaction monitoring.
1. Experimental Setup:
-
Set up the reaction in a vessel equipped with an overhead stirrer and a port for the in-situ FTIR probe.
-
Insert the FTIR probe (e.g., a diamond ATR probe) into the reaction mixture, ensuring the sensor is fully submerged.
2. Data Acquisition:
-
Collect a background spectrum of the solvent at the reaction temperature before adding the reactants.
-
Start the reaction and immediately begin collecting spectra at regular intervals (e.g., every 30 seconds).
-
Monitor the disappearance of a characteristic vibrational band of the starting material (e.g., the carbonyl stretch of the acid chloride at ~1770-1800 cm⁻¹) and the appearance of a band corresponding to the product (e.g., the carbonyl stretch of an ester or amide at ~1680-1750 cm⁻¹).
3. Data Analysis:
-
Create a trend plot of the absorbance of the characteristic peaks of the reactant and product over time.
-
For quantitative analysis, a calibration curve can be generated by measuring the absorbance of solutions with known concentrations. Alternatively, the relative concentrations can be tracked to determine the reaction endpoint.
Workflow for Analytical Method Selection
The selection of the most suitable analytical technique is a critical step in process development. The following diagram illustrates a logical workflow for this decision-making process.
Conclusion
The choice between LC-MS, NMR, and FTIR for monitoring reactions of 1,3-Benzodioxole-4-carbonyl chloride depends on the specific goals of the analysis.
-
LC-MS is the preferred method for its high sensitivity and selectivity, especially when analyzing complex mixtures or detecting low-level impurities.
-
NMR spectroscopy provides unparalleled structural information and is inherently quantitative, making it ideal for mechanistic studies and accurate kinetic analysis without the need for extensive calibration.
-
In-situ FTIR spectroscopy excels in providing real-time, continuous data on the progress of a reaction, allowing for immediate feedback and control, which is particularly valuable in process development and optimization.
In many cases, a combination of these techniques provides the most comprehensive understanding of a chemical reaction. For instance, in-situ FTIR can be used for real-time monitoring and endpoint determination, while LC-MS can be employed for final product purity analysis and identification of minor byproducts. By carefully considering the strengths and weaknesses of each technique, researchers can select the most appropriate analytical strategy to achieve their synthetic goals efficiently and effectively.
References
- 1. rsc.org [rsc.org]
- 2. mt.com [mt.com]
- 3. Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzoyl chloride derivatization improves selectivity and sensitivity of lipidomic quantitation in human serum of pancreatic cancer patients using RP-UHPLC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Statistical characterization of multiple-reaction monitoring mass spectrometry (MRM-MS) assays for quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchwithrowan.com [researchwithrowan.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Quantitative NMR methods for reaction and process monitoring [kluedo.ub.rptu.de]
- 13. Magritek [magritek.com]
- 14. imserc.northwestern.edu [imserc.northwestern.edu]
- 15. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 16. magritek.com [magritek.com]
- 17. IR-EcoSpectra: Exploring sustainable ex situ and in situ FTIR applications for green chemical and pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mt.com [mt.com]
- 19. researchgate.net [researchgate.net]
- 20. m.youtube.com [m.youtube.com]
- 21. Quantitative analysis of urine acylglycines by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS): Reference intervals and disease specific patterns in individuals with organic acidemias and fatty acid oxidation disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
A Comparative Guide to the X-ray Crystallography of Novel Compounds Derived from 1,3-Benzodioxole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the crystallographic structures of novel compounds synthesized from precursors including 1,3-Benzodioxole-4-carbonyl chloride. By presenting key experimental data in a clear, tabular format and detailing the methodologies, this document aims to facilitate a deeper understanding of the structural nuances of these compounds, which are of significant interest in medicinal chemistry and materials science.
I. Introduction to 1,3-Benzodioxole Derivatives
The 1,3-benzodioxole moiety is a prevalent scaffold in numerous biologically active compounds and natural products. Its unique electronic and steric properties make it a valuable building block in the design of novel therapeutic agents and functional materials. The synthesis of derivatives from 1,3-Benzodioxole-4-carbonyl chloride allows for the introduction of diverse functionalities, leading to a wide array of compounds with potentially unique solid-state structures and biological activities. X-ray crystallography provides the definitive method for elucidating the three-dimensional atomic arrangement of these molecules, offering insights into their conformation, intermolecular interactions, and crystal packing, which are crucial for structure-activity relationship (SAR) studies and rational drug design.
II. Comparative Crystallographic Data
The following tables summarize key crystallographic parameters for a selection of novel compounds incorporating the 1,3-benzodioxole framework. These examples, while not all directly synthesized from 1,3-Benzodioxole-4-carbonyl chloride, are representative of the structural diversity and data obtained for this class of compounds.
Table 1: Crystal Data and Structure Refinement for Selected 1,3-Benzodioxole Derivatives
| Parameter | Compound 1: N-[(E)-(1,3-benzodioxol-5-yl)methylidene]-4-chloroaniline[1][2] | Compound 2: (±)-3-[(benzo[d][1][3]dioxol-5-yl)methyl]-2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidin-4-one[4] | Compound 3: (E)-benzo[d][1][3]dioxole-5-carbaldehyde oxime[5] |
| Chemical Formula | C₁₄H₁₀ClNO₂ | C₂₀H₂₁NO₆S | C₈H₇NO₃ |
| Formula Weight | 259.69 | 403.44 | 165.15 |
| Crystal System | Orthorhombic | Monoclinic | Monoclinic |
| Space Group | Pbca | P2₁/c | P2₁/c |
| a (Å) | 6.0014 (4) | 15.3098 (11) | 9.0963 (3) |
| b (Å) | 13.9015 (16) | 14.3677 (12) | 14.7244 (6) |
| c (Å) | 28.867 (3) | 8.6546 (3) | 10.7035 (4) |
| α (°) | 90 | 90 | 90 |
| β (°) | 90 | 97.429 (4) | 94.298 (3) |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) | 2408.3 (4) | 1887.7 (2) | 1429.57 (9) |
| Z | 8 | 4 | 2 |
| Temperature (K) | 293 | 295 | Not Specified |
| R-factor (%) | 5.8 | 4.9 | Not Specified |
Table 2: Selected Bond Lengths and Torsion Angles (Å, °)
| Parameter | Compound 1: N-[(E)-(1,3-benzodioxol-5-yl)methylidene]-4-chloroaniline[2] | Compound 2: (±)-3-[(benzo[d][1][3]dioxol-5-yl)methyl]-2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidin-4-one[4] |
| C=N Bond Length | 1.260 (4) | - |
| Dihedral Angle between Aromatic Rings | 43.22 (14) | 25.12 (8) |
| C1—N1—C7—C8 Torsion Angle | -179.0 (3) | - |
III. Experimental Protocols
A. General Synthesis of N-Aryl-1,3-benzodioxole-4-carboxamides
A common class of compounds derived from 1,3-Benzodioxole-4-carbonyl chloride are N-substituted amides. A general procedure for their synthesis is as follows:
-
Dissolution: A solution of an appropriate aniline (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) is prepared in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).
-
Acylation: The solution is cooled to 0 °C, and a solution of 1,3-Benzodioxole-4-carbonyl chloride (1.1 eq.) in the same solvent is added dropwise with stirring.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for a specified period (typically 2-12 hours) until completion, as monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction mixture is washed sequentially with a weak acid (e.g., 1M HCl), water, and brine. The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent or by column chromatography on silica gel to afford the desired N-aryl-1,3-benzodioxole-4-carboxamide.
B. Single-Crystal X-ray Diffraction Analysis
The following protocol outlines the typical steps for the structural determination of small molecules by single-crystal X-ray diffraction[1][2]:
-
Crystal Growth: Single crystals of the synthesized compound suitable for X-ray diffraction are grown by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution.
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS). A series of diffraction images are collected as the crystal is rotated.
-
Data Processing: The collected images are processed to determine the unit cell parameters, space group, and the intensities of the Bragg reflections.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental diffraction data using least-squares methods to optimize the atomic coordinates, displacement parameters, and other structural parameters.
-
Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and accuracy.
IV. Visualizations
The following diagrams illustrate the general workflow for the synthesis and crystallographic analysis of novel compounds derived from 1,3-Benzodioxole-4-carbonyl chloride.
Caption: General workflow from synthesis to crystallographic analysis.
Caption: Key steps in single-crystal X-ray diffraction analysis.
V. Conclusion
The crystallographic analysis of compounds derived from 1,3-Benzodioxole-4-carbonyl chloride provides invaluable information for understanding their three-dimensional structure and intermolecular interactions. The data presented in this guide, along with the detailed experimental protocols, offer a foundational resource for researchers in the field. By systematically exploring the crystal structures of these novel compounds, the scientific community can accelerate the discovery and development of new molecules with tailored properties for a range of applications, from pharmaceuticals to advanced materials.
References
- 1. Crystal structure of N-[(E)-(1,3-benzodioxol-5-yl)-methyl-idene]-4-chloro-aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Crystal structure of N-[(E)-(1,3-benzodioxol-5-yl)methylidene]-4-chloroaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Crystal structure of (±)-3-[(benzo[d][1,3]dioxol-5-yl)methyl]-2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, crystal structure and Hirshfeld surface analysis of (E)-benzo[d][1,3]dioxole-5-carbaldehyde oxime - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Quantitative Purity Analysis of 1,3-Benzodioxole-4-carbonyl Chloride Reaction Products by HPLC
For Researchers, Scientists, and Drug Development Professionals
High-Performance Liquid Chromatography (HPLC) is an indispensable technique in pharmaceutical development and quality control for ensuring the purity, stability, and concentration of active pharmaceutical ingredients (APIs) and their intermediates.[1] This guide provides a comparative analysis of HPLC methods for the quantitative purity assessment of reaction products derived from 1,3-Benzodioxole-4-carbonyl chloride, a key building block in the synthesis of various biologically active compounds.
The inherent reactivity of acyl chlorides like 1,3-Benzodioxole-4-carbonyl chloride presents a significant challenge for direct analysis using standard reversed-phase (RP) HPLC methods due to their propensity to hydrolyze in aqueous mobile phases.[2][3] This guide will compare the direct injection approach with a more robust derivatization strategy, providing detailed experimental protocols and supporting data to aid in method selection and implementation.
Comparison of Analytical Approaches
Direct analysis of 1,3-Benzodioxole-4-carbonyl chloride reaction mixtures by RP-HPLC is often problematic. The high reactivity of the acyl chloride functional group can lead to on-column reactions, resulting in poor peak shape, inaccurate quantification, and potential damage to the HPLC column. A superior approach involves the derivatization of the reactive acyl chloride into a more stable compound, typically an ester, prior to HPLC analysis. This strategy allows for accurate and reproducible quantification of the desired product and any unreacted starting material.
| Parameter | Direct Injection (Not Recommended) | Pre-column Derivatization |
| Principle | Direct injection of the reaction mixture onto the HPLC column. | Conversion of the reactive acyl chloride to a stable derivative (e.g., methyl ester) before injection. |
| Applicability | Limited due to the high reactivity of the acyl chloride with aqueous mobile phases. | Highly applicable and recommended for accurate quantification.[4] |
| Accuracy & Reproducibility | Poor due to on-column hydrolysis and potential for multiple product peaks from a single analyte. | High, as the stable derivative allows for reliable chromatographic separation. |
| Column Lifetime | May be reduced due to the reactivity of the analyte. | Preserves column integrity. |
| Sample Preparation | Minimal, but requires strictly anhydrous conditions. | Requires an additional derivatization step. |
Experimental Protocols
Method A: Pre-column Derivatization followed by RP-HPLC
This method is the recommended approach for the quantitative analysis of reaction products from 1,3-Benzodioxole-4-carbonyl chloride. It involves the conversion of the unreacted acyl chloride into its corresponding methyl ester, which is stable under typical RP-HPLC conditions. This allows for the simultaneous quantification of the desired product (e.g., an amide) and the derivatized starting material.
1. Derivatization Protocol:
-
Sample Preparation: Accurately weigh approximately 10 mg of the crude reaction mixture into a clean, dry vial.
-
Reagent Addition: Add 1 mL of anhydrous methanol to the vial.
-
Reaction: Cap the vial and vortex for 1-2 minutes at room temperature to ensure complete conversion of the 1,3-Benzodioxole-4-carbonyl chloride to its methyl ester.
-
Dilution: Dilute the derivatized sample to a final concentration of approximately 1 mg/mL with the mobile phase.
2. HPLC Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector and a C18 column (e.g., 5 µm, 4.6 x 250 mm) is suitable.[5][6]
-
Mobile Phase: A gradient of acetonitrile and water is typically used. For example, a gradient starting from 50% acetonitrile and increasing to 90% over 15 minutes.
-
Flow Rate: 1.0 mL/min.[6]
-
Detection: UV detection at a wavelength appropriate for the benzodioxole chromophore (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Analysis: Inject the prepared sample and record the chromatogram. The purity of the desired product is calculated based on the area percentage of the main peak relative to all other peaks in the chromatogram.[6]
Method B: Alternative Analytical Techniques
While HPLC is the gold standard for purity analysis, other techniques can provide complementary information.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds. The high reactivity of the acyl chloride can be problematic, but derivatization to a more stable ester can also be employed for GC analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative analysis (qNMR). It is particularly useful for identifying impurities and byproducts.
-
Thin-Layer Chromatography (TLC): A rapid and simple qualitative technique for monitoring the progress of a reaction. However, it is not suitable for accurate quantitative analysis.
Quantitative Data Presentation
The following table represents a hypothetical analysis of a crude reaction mixture from the synthesis of an amide from 1,3-Benzodioxole-4-carbonyl chloride and a primary amine, following the derivatization protocol.
| Peak No. | Compound | Retention Time (min) | Peak Area | Area % |
| 1 | 1,3-Benzodioxole-4-carboxylic acid methyl ester (Derivatized Starting Material) | 5.2 | 150,000 | 5.0 |
| 2 | Amide Product | 8.7 | 2,700,000 | 90.0 |
| 3 | Impurity 1 | 9.5 | 90,000 | 3.0 |
| 4 | Impurity 2 | 11.2 | 60,000 | 2.0 |
| Total | 3,000,000 | 100.0 |
Visualizations
Caption: Experimental workflow for HPLC purity analysis of 1,3-Benzodioxole-4-carbonyl chloride reaction products.
Caption: Comparison of analytical methods for purity determination.
References
Spectroscopic Strategies for Differentiating Isomers from 1,3-Benzodioxole-4-carbonyl Chloride Reactions
A Comparative Guide for Researchers in Drug Discovery and Organic Synthesis
The synthesis of novel compounds is a cornerstone of drug development and chemical research. Reactions involving versatile building blocks like 1,3-benzodioxole-4-carbonyl chloride often yield isomeric products, especially when reacting with multifunctional nucleophiles. The precise characterization and differentiation of these isomers are critical for understanding structure-activity relationships and ensuring the purity of drug candidates. This guide provides a comparative overview of spectroscopic techniques for distinguishing between such isomers, supported by experimental data and detailed protocols.
Isomer Formation: A Case Study
To illustrate the principles of spectroscopic differentiation, we will consider the reaction of 1,3-benzodioxole-4-carbonyl chloride with a generic unsymmetrical aromatic amine, 2-amino-4-methylphenol. This reaction can potentially lead to two primary amide isomers, depending on the regioselectivity of the acylation reaction. The differentiation of these products is paramount for any further application.
Spectroscopic Differentiation: A Multi-faceted Approach
A combination of spectroscopic techniques is typically employed to unambiguously identify and differentiate isomers. The most powerful of these are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most definitive method for structural elucidation of isomers. Differences in the chemical environment of protons (¹H NMR) and carbon atoms (¹³C NMR) lead to distinct chemical shifts, coupling constants, and through-space correlations (in 2D NMR).
Table 1: Comparative ¹H NMR Data for Hypothetical Isomers
| Proton | Isomer A (N-acylated) | Isomer B (O-acylated - less likely) | Key Differentiator |
| Amide N-H | ~9.5 ppm (broad singlet) | - | Presence of a downfield amide proton signal. |
| Phenolic O-H | ~5.0 ppm (broad singlet) | - | Absence of a phenolic proton signal. |
| Aromatic H's | Complex multiplet patterns | Different complex multiplet patterns | The substitution pattern significantly alters the chemical shifts and coupling constants of the aromatic protons on the aminophenol ring. |
| Methyl H's | ~2.3 ppm (singlet) | ~2.3 ppm (singlet) | Unlikely to be a primary differentiator. |
| Benzodioxole H's | Distinct signals for the three aromatic protons and the methylene protons. | Similar signals to Isomer A for the benzodioxole moiety. | Minor shifts may be observed. |
Table 2: Comparative ¹³C NMR Data for Hypothetical Isomers
| Carbon | Isomer A (N-acylated) | Isomer B (O-acylated) | Key Differentiator |
| Carbonyl (C=O) | ~165 ppm | ~170 ppm | The carbonyl carbon of an ester is typically more deshielded than that of an amide.[1][2] |
| C-O (Phenolic) | ~150 ppm | ~145 ppm | The carbon attached to the ester oxygen will be shifted downfield compared to the carbon attached to the phenolic hydroxyl. |
| C-N (Amide) | ~120 ppm | - | The carbon attached to the amide nitrogen will have a characteristic chemical shift. |
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.
-
Process the data similarly to the ¹H spectrum.
-
-
2D NMR (if necessary): For unambiguous assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the isomers. While isomers will have the same molecular weight, their fragmentation patterns in techniques like Electron Ionization (EI) MS can differ, providing structural clues. High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition.
Table 3: Comparative Mass Spectrometry Data
| Parameter | Isomer A (N-acylated) | Isomer B (O-acylated) | Key Differentiator |
| Molecular Ion (M⁺) | Identical m/z | Identical m/z | Confirms molecular formula, not isomer identity. |
| Key Fragments | Fragments arising from cleavage of the amide bond. | Fragments arising from cleavage of the ester bond. | The relative abundance of specific fragment ions can be diagnostic. |
-
Sample Preparation: Dissolve a small amount of the sample (sub-milligram) in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use an ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer.
-
Data Acquisition:
-
Infuse the sample solution directly into the ion source.
-
Acquire the spectrum in positive or negative ion mode.
-
Ensure a mass accuracy of < 5 ppm.
-
-
Data Analysis: Determine the exact mass of the molecular ion and compare it with the calculated mass for the expected elemental composition.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The position of the carbonyl (C=O) stretching frequency is particularly sensitive to its electronic environment and can be used to differentiate between amide and ester isomers.[2]
Table 4: Comparative IR Spectroscopy Data
| Functional Group | Isomer A (N-acylated) | Isomer B (O-acylated) | Key Differentiator |
| C=O Stretch | ~1650-1680 cm⁻¹ | ~1730-1750 cm⁻¹ | The C=O stretch of an ester is at a higher wavenumber than that of an amide due to less resonance delocalization.[2] |
| N-H Stretch (Amide) | ~3300-3500 cm⁻¹ (sharp) | - | Presence of a characteristic N-H stretching band. |
| O-H Stretch (Phenol) | ~3200-3600 cm⁻¹ (broad) | - | Presence of a broad O-H stretching band. |
-
Sample Preparation:
-
Solid Samples: Prepare a KBr (potassium bromide) pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Liquid/Solution Samples: Place a drop of the sample between two salt plates (e.g., NaCl or KBr) or deposit a solution onto the ATR crystal and allow the solvent to evaporate.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the pure KBr pellet/ATR crystal.
-
Record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Visualizing the Workflow
The following diagrams illustrate the reaction pathway leading to isomer formation and the logical workflow for their spectroscopic differentiation.
Conclusion
The differentiation of isomers formed from reactions of 1,3-benzodioxole-4-carbonyl chloride is a critical task in chemical synthesis and drug development. A systematic approach employing a combination of NMR, MS, and IR spectroscopy provides a robust and reliable means of elucidating the precise structure of each isomer. By carefully analyzing the unique spectroscopic signatures of each compound, researchers can confidently assign structures and proceed with further studies. The detailed protocols provided in this guide offer a starting point for developing in-house analytical methods for the characterization of novel benzodioxole derivatives.
References
A Comparative Analysis of the Biological Activity of Amides: 1,3-Benzodioxole-4-carbonyl Chloride Derivatives Versus Other Acyl Chlorides
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological performance of amides derived from 1,3-Benzodioxole-4-carbonyl chloride against those synthesized from other acyl chlorides. This analysis is supported by experimental data from peer-reviewed studies, offering insights into their potential as therapeutic agents.
Amides derived from 1,3-benzodioxole, a scaffold present in numerous natural products, have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. These compounds have demonstrated notable efficacy in anticancer, antimicrobial, and antioxidant applications. The unique structural features of the 1,3-benzodioxole moiety often contribute to enhanced biological activity and favorable pharmacokinetic profiles. This guide delves into a comparative analysis of these amides, contrasting their performance with amides derived from other acyl chlorides to elucidate structure-activity relationships.
Comparative Analysis of Anticancer Activity
Amides incorporating the 1,3-benzodioxole scaffold have shown promising results as anticancer agents, often exhibiting greater potency compared to simpler benzamide analogues. The primary mechanisms of action identified for these compounds include the inhibition of tubulin polymerization and the disruption of the thioredoxin (Trx) system, leading to apoptosis in cancer cells.
A series of 1,3-benzodioxoles has been synthesized and evaluated for their in vitro antitumor activity against a panel of human tumor cell lines, with some derivatives showing significant growth inhibition. The presence of the intact dioxole ring has been shown to be a crucial requirement for maximum activity.[1]
Data Summary: In Vitro Anticancer Activity of Various Amides
| Compound Class | Target/Mechanism | Cell Line(s) | IC50 / Activity | Reference |
| 1,3-Benzodioxole Amides | Tubulin Polymerization Inhibition | Various Human Cancer Cell Lines | Potent, competitive inhibitors of colchicine binding | [1] |
| 1,3-Benzodioxole Conjugates | Thioredoxin Reductase (TrxR) Inhibition | Leukemia and solid tumor cell lines | Potent and selective inhibition, inducing oxidative stress and apoptosis | [2] |
| Substituted Benzamides | Potassium Channel Activation | Rat Aortic Rings | Potent smooth muscle relaxants | [3] |
| N-Benzoyl-2-hydroxybenzamides | Antiprotozoal | P. falciparum, T. gondii, etc. | Excellent antileishmanial and antimalarial activity | [4] |
| Betulonic Acid Amides | Anticancer | Melanoma and Breast Cancer Cell Lines | Increased activity against cancer cells compared to the parent acid | [5] |
Comparative Analysis of Antimicrobial Activity
The 1,3-benzodioxole nucleus is also a key pharmacophore in the design of novel antimicrobial agents. Amides derived from this scaffold have demonstrated activity against a range of bacterial and fungal pathogens. The mechanism of action is often attributed to the disruption of cellular processes essential for microbial survival.
In a comparative context, while many classes of amides exhibit antimicrobial properties, the inclusion of the 1,3-benzodioxole moiety can enhance potency and selectivity. For instance, studies on conjugated oligoelectrolytes have shown that the incorporation of amide groups modulates their antimicrobial activities against Gram-negative bacteria by increasing interactions with the bacterial membrane.[6][7]
Data Summary: In Vitro Antimicrobial Activity of Various Amides
| Compound Class | Target Organism(s) | MIC / Activity | Reference |
| Difluoromethyl Cinnamoyl Amides | Mycobacterium smegmatis | MIC = 8 µg/mL (for most active compounds) | [8] |
| Conjugated Oligoelectrolytes with Amides | Escherichia coli | MIC = 2 µg/mL (for optimal compound) | [6][7] |
| Amide Derivatives of Cyclopropane | Staphylococcus aureus, Escherichia coli, Candida albicans | Moderate activity against tested strains | [9] |
| Novel Amide Derivative | S. aureus, B. subtilis, E. coli, P. aeruginosa | Higher activity against tested organisms compared to other novel compounds | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols cited in the literature for assessing the biological activity of these amide compounds.
Anticancer Activity Assays
In Vitro Cell Viability Assay (MTT Assay):
-
Human cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.
Tubulin Polymerization Inhibition Assay:
-
Purified tubulin is incubated with the test compounds at various concentrations in a polymerization buffer at 37°C.
-
The polymerization of tubulin into microtubules is monitored by measuring the increase in turbidity at 340 nm over time using a spectrophotometer.
-
Known tubulin inhibitors (e.g., colchicine) and stabilizers (e.g., paclitaxel) are used as positive controls.
-
The IC50 value for the inhibition of tubulin polymerization is calculated from the dose-response curves.
Antimicrobial Activity Assays
Broth Microdilution Method (for Minimum Inhibitory Concentration - MIC):
-
A serial two-fold dilution of the test compounds is prepared in a liquid growth medium in a 96-well microtiter plate.
-
A standardized inoculum of the target microorganism is added to each well.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Disk Diffusion Method:
-
A standardized inoculum of the target microorganism is uniformly spread onto the surface of an agar plate.
-
Sterile filter paper discs impregnated with a known concentration of the test compound are placed on the agar surface.
-
The plates are incubated under appropriate conditions.
-
The antimicrobial activity is determined by measuring the diameter of the zone of growth inhibition around each disc.
Signaling Pathways and Mechanisms of Action
The biological activities of amides derived from 1,3-benzodioxole are often linked to their ability to interfere with specific cellular signaling pathways. Two prominent mechanisms are the inhibition of tubulin polymerization and the inhibition of the thioredoxin system.
References
- 1. Structure-function studies with derivatives of 6-benzyl-1,3-benzodioxole, a new class of synthetic compounds which inhibit tubulin polymerization and mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activity of novel substituted benzanilides as potassium channel activators. V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Pharmacokinetic Profile, Anticancer Activity and Toxicity of the New Amides of Betulonic Acid—In Silico and In Vitro Study [mdpi.com]
- 6. Amide Moieties Modulate the Antimicrobial Activities of Conjugated Oligoelectrolytes against Gram-negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amide Moieties Modulate the Antimicrobial Activities of Conjugated Oligoelectrolytes against Gram‐negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane | MDPI [mdpi.com]
- 10. impactfactor.org [impactfactor.org]
Safety Operating Guide
Safe Disposal of 1,3-Benzodioxole-4-carbonyl chloride: A Comprehensive Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of 1,3-Benzodioxole-4-carbonyl chloride, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.
I. Immediate Safety and Handling Precautions
1,3-Benzodioxole-4-carbonyl chloride is an acyl chloride and should be handled with extreme caution. Based on the reactivity of similar compounds, it is expected to be corrosive, moisture-sensitive, and a lachrymator (a substance that irritates the eyes and causes tears). It will react exothermically and potentially violently with water to produce hydrochloric acid.
Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Chemical safety goggles and a face shield are essential.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A flame-retardant lab coat and closed-toe shoes are required.
-
Respiratory Protection: All handling of 1,3-Benzodioxole-4-carbonyl chloride must be conducted in a certified chemical fume hood to avoid inhalation of corrosive vapors.
II. Chemical and Physical Properties
A summary of the known quantitative data for 1,3-Benzodioxole-4-carbonyl chloride is presented in the table below.
| Property | Value |
| CAS Number | 66411-55-0 |
| Molecular Formula | C₈H₅ClO₃ |
| Molecular Weight | 184.58 g/mol |
| Boiling Point | 285.5 ± 29.0 °C at 760 mmHg |
| Density | 1.5 ± 0.1 g/cm³ |
III. Detailed Disposal Protocol: Neutralization (Quenching)
The primary and recommended method for the disposal of 1,3-Benzodioxole-4-carbonyl chloride is through a controlled neutralization reaction. This procedure converts the reactive acyl chloride into a less hazardous carboxylate salt.
Experimental Protocol for Neutralization:
-
Preparation of Neutralizing Solution:
-
In a chemical fume hood, prepare a large beaker or flask with a magnetic stir bar.
-
Fill the container to no more than 25% of its volume with a cold (ideally in an ice bath) 5-10% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). The use of a weak base is crucial to control the reaction rate and prevent excessive heat generation or splashing.
-
-
Slow Addition of the Acyl Chloride:
-
While vigorously stirring the basic solution, slowly and carefully add the 1,3-Benzodioxole-4-carbonyl chloride dropwise using a pipette or dropping funnel.
-
CRITICAL: The addition must be slow to manage the exothermic reaction and the evolution of carbon dioxide gas. A rapid addition can lead to a violent reaction and splashing of corrosive materials.
-
-
Reaction Monitoring and Completion:
-
Continue stirring the mixture for several hours after the addition is complete to ensure the complete neutralization of the acyl chloride.
-
Monitor the pH of the solution using pH paper or a calibrated pH meter to ensure it remains basic (pH > 8). If the solution becomes acidic or neutral, slowly add more of the basic solution.
-
-
Waste Collection and Final Disposal:
-
Once the reaction is complete and the solution has returned to room temperature, the neutralized aqueous waste should be transferred to a properly labeled hazardous waste container.
-
The final neutralized solution should be disposed of in accordance with local, state, and federal regulations. Do not pour the neutralized solution down the drain unless permitted by your institution's environmental health and safety (EHS) department.
-
IV. Spill Management
In the event of a spill, evacuate the immediate area. For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Do not use combustible materials like paper towels. The absorbed material should then be collected and neutralized as described in the disposal protocol. For large spills, evacuate the area and contact your institution's EHS department immediately.
V. Visual Workflow for Disposal
The following diagram illustrates the step-by-step workflow for the safe disposal of 1,3-Benzodioxole-4-carbonyl chloride.
Personal protective equipment for handling 1,3-Benzodioxole-4-carbonylchloride
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the handling and disposal of 1,3-Benzodioxole-4-carbonylchloride in a laboratory setting.
Immediate Safety and Hazard Information
This compound is anticipated to be a corrosive and moisture-sensitive substance. Contact with skin and eyes can cause severe burns. Inhalation of its vapors may lead to respiratory irritation. It is crucial to handle this compound with appropriate engineering controls and personal protective equipment at all times.
First-Aid Measures:
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1]
-
Skin Contact: Immediately flush the affected area with large amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
| PPE Category | Specification |
| Eye/Face Protection | Chemical safety goggles and a full-face shield. |
| Skin Protection | A chemical-resistant laboratory coat. For handling larger quantities or in case of potential splashes, a chemical-resistant apron or suit is recommended. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Regularly inspect gloves for any signs of degradation or puncture. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is required if handling outside of a fume hood or if vapors are expected to be generated. A self-contained breathing apparatus (SCBA) may be necessary for emergency situations. |
Operational Plan: Handling and Storage
Handling:
-
Engineering Controls: All work with this compound must be conducted in a well-ventilated chemical fume hood.
-
Dispensing: Use only dry glassware and equipment. The compound is likely to react with moisture.
-
Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Storage:
-
Store in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible substances such as water, alcohols, and strong bases.
-
The storage area should be designated for corrosive materials.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all liquid and solid waste in designated, labeled, and sealed containers.
-
Decontamination: Decontaminate all glassware and equipment that has come into contact with the compound. This can be done by carefully rinsing with an appropriate solvent (e.g., acetone) in a fume hood, and collecting the rinsate as hazardous waste.
-
Disposal: Dispose of the hazardous waste through a licensed environmental waste disposal company, following all local, state, and federal regulations.
Experimental Workflow
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
